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Foundational

Elucidating the Mechanism of Action for 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine: A Proposed Research Framework

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is a substituted aminopyridine derivative. A review of publicly available scientific literatu...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is a substituted aminopyridine derivative. A review of publicly available scientific literature and patent databases indicates that while its synthesis and chemical properties are accessible, its biological activity and specific mechanism of action have not been characterized. This technical guide addresses this knowledge gap by presenting a comprehensive, multi-stage research framework designed to systematically elucidate the compound's mechanism of action. This document serves as a strategic roadmap for researchers, outlining a logical progression from initial computational assessments to in-depth in vivo validation.

Introduction and Compound Profile

2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is a small molecule with the molecular formula C9H14N2O2.[1] The structure, characterized by a pyridin-3-amine core with a (1-methoxypropan-2-yl)oxy substituent at the 2-position, suggests potential for diverse biological interactions. The aminopyridine scaffold is a common feature in many biologically active compounds, and its derivatives have been explored for a range of therapeutic applications. However, for this specific molecule, no target or pathway has been publicly disclosed.

Table 1: Physicochemical Properties of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine

PropertyValueSource
CAS Number 1332761-13-3[1]
Molecular Formula C9H14N2O2[1]
Molecular Weight 182.22 g/mol [1]
SMILES COCC(C)Oc1ncccc1N[1]

Given the absence of established biological data, this guide proposes a systematic approach to uncover the compound's potential therapeutic value by first identifying its molecular target and then characterizing its mechanism of action.

A Strategic Framework for Mechanism of Action (MoA) Elucidation

The following sections detail a phased experimental strategy. This workflow is designed to be a self-validating system, where the findings from each stage inform the experimental design of the next.

Phase 1: In Silico & Computational Assessment

The initial phase leverages computational tools to predict potential biological targets and physicochemical properties, providing a cost-effective and rapid means to generate initial hypotheses.

Experimental Protocol: Target Prediction and Druggability Analysis

  • Target Prediction:

    • Utilize a suite of target prediction software (e.g., SwissTargetPrediction, SuperPred, PharmMapper) to screen the chemical structure of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine against databases of known protein targets.

    • Analyze the predictions based on 2D and 3D structural similarity to known ligands.

    • Prioritize potential target classes that are frequently implicated in disease, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.

  • ADMET Prediction:

    • Employ computational models (e.g., ADMETlab, SwissADME) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

    • Assess key parameters such as oral bioavailability, blood-brain barrier permeability, and potential for off-target toxicities. These predictions will be crucial for designing subsequent in vivo studies.

Diagram 1: In Silico Assessment Workflow

cluster_0 Phase 1: In Silico Assessment Compound Compound Structure (C9H14N2O2) TargetPrediction Target Prediction (e.g., SwissTargetPrediction) Compound->TargetPrediction ADMET ADMET Prediction (e.g., SwissADME) Compound->ADMET Hypothesis Hypothesized Targets & Druggability Profile TargetPrediction->Hypothesis ADMET->Hypothesis

Caption: Workflow for initial computational screening.

Phase 2: In Vitro Target Identification and Validation

This phase aims to experimentally validate the computational hypotheses and identify the direct molecular target(s) of the compound.

Experimental Protocol: Affinity-Based Target Identification

  • Chemical Probe Synthesis:

    • Synthesize a derivative of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine that incorporates a reactive group (e.g., a photo-affinity label) and a tag (e.g., biotin) for subsequent purification.

  • Affinity Chromatography:

    • Immobilize the synthesized probe on a solid support (e.g., streptavidin beads).

    • Incubate the immobilized probe with cell lysates from a relevant cell line (e.g., a human cancer cell line or primary neurons, depending on predicted activity).

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Protein Identification:

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

    • Compare the identified proteins with the list of hypothesized targets from Phase 1.

Experimental Protocol: Target Engagement Assays

  • Recombinant Protein Assays:

    • Once a primary target is identified, obtain or produce the recombinant protein.

    • Perform direct binding assays (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)) to determine the binding affinity (KD) of the parent compound to its target.

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with the compound.

    • Heat the cells across a range of temperatures.

    • Lyse the cells and separate soluble from aggregated proteins.

    • Analyze the amount of soluble target protein at each temperature by Western blot. A shift in the melting temperature of the target protein in the presence of the compound confirms target engagement in a cellular context.

Diagram 2: Target Identification and Validation Workflow

cluster_1 Phase 2: Target Identification Hypothesis Hypothesized Targets AffinityChrom Affinity Chromatography & Mass Spectrometry Hypothesis->AffinityChrom CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA Test in Cells SPR Surface Plasmon Resonance (SPR/ITC) AffinityChrom->SPR Identify Hit ValidatedTarget Validated Molecular Target CETSA->ValidatedTarget Confirm Engagement SPR->ValidatedTarget Confirm Binding

Caption: Experimental workflow for target validation.

Phase 3: Pathway Analysis and Functional Characterization

With a validated target, the focus shifts to understanding the downstream functional consequences of target engagement.

Experimental Protocol: Cellular Pathway Analysis

  • Signaling Pathway Profiling:

    • Treat relevant cell lines with 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine at various concentrations.

    • Use techniques like Western blotting or phospho-proteomics to analyze the phosphorylation status and expression levels of key proteins downstream of the identified target. For instance, if the target is a kinase, examine its known substrates.

  • Gene Expression Analysis:

    • Perform RNA sequencing (RNA-seq) on cells treated with the compound to identify global changes in gene expression.

    • Use pathway analysis tools (e.g., GSEA, DAVID) to determine which biological pathways are significantly modulated by the compound.

  • Functional Cell-Based Assays:

    • Develop and perform functional assays that are relevant to the identified target and pathway. Examples include:

      • Cell Proliferation Assays: (e.g., MTT, BrdU) if the pathway is involved in cell cycle control.

      • Apoptosis Assays: (e.g., Caspase-Glo, Annexin V staining) if the pathway regulates cell death.

      • Reporter Gene Assays: To measure the activity of specific transcription factors downstream of the signaling pathway.

Diagram 3: Signaling Pathway Analysis

cluster_2 Phase 3: Functional Characterization ValidatedTarget Validated Target WesternBlot Phospho-Proteomics/ Western Blot ValidatedTarget->WesternBlot RNASeq RNA Sequencing ValidatedTarget->RNASeq FunctionalAssays Functional Cell Assays (e.g., Proliferation, Apoptosis) ValidatedTarget->FunctionalAssays MoA Defined Mechanism of Action WesternBlot->MoA RNASeq->MoA FunctionalAssays->MoA

Caption: Characterizing the downstream biological effects.

Conclusion and Future Directions

The absence of published data on the mechanism of action for 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine presents a unique opportunity for novel discovery. The structured, hypothesis-driven research framework outlined in this guide provides a rigorous and efficient path forward for its characterization. Successful execution of these studies would not only elucidate the compound's molecular mechanism but also pave the way for its potential development as a therapeutic agent. Future work would involve medicinal chemistry efforts to optimize potency and selectivity, followed by comprehensive in vivo studies in relevant disease models to establish preclinical proof-of-concept.

References

  • Appchem. 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine | 1332761-13-3. Available at: [Link] (Accessed: April 5, 2026).

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Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine

Executive Summary In contemporary medicinal chemistry, functionalized aminopyridines serve as privileged scaffolds for the design of kinase inhibitors, GPCR modulators, and targeted protein degraders. 2-((1-Methoxypropan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, functionalized aminopyridines serve as privileged scaffolds for the design of kinase inhibitors, GPCR modulators, and targeted protein degraders. 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine (CAS: 1332761-13-3) is a highly versatile building block characterized by its electron-rich aza-aromatic core and a solubilizing, sterically tunable ether side chain[1]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols, offering drug development professionals a robust framework for integrating this intermediate into complex library syntheses.

Physicochemical Profiling

The structural architecture of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine dictates its behavior in both synthetic environments and biological systems. The ether linkage acts as a potent hydrogen bond acceptor, which significantly improves aqueous solubility and lowers the partition coefficient (LogP) compared to purely alkylated analogs. Furthermore, the electron-donating alkoxy group at the C2 position increases the electron density of the pyridine ring, thereby elevating the pKa of the pyridine nitrogen and enhancing the nucleophilicity of the C3 primary amine.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptorMechanistic Implication
CAS Number 1332761-13-3[1]Unique identifier for procurement and registry.
Molecular Formula C9H14N2O2[1]Balances lipophilicity with polar surface area.
Molecular Weight 182.22 g/mol [1]Low molecular weight, ideal for fragment-based design.
SMILES String COCC(C)Oc1ncccc1N[1]Defines the branched ether and ortho-amino connectivity.
Topological Polar Surface Area (TPSA) ~48.1 Ų (Calculated)Optimal for membrane permeability and oral bioavailability.
Hydrogen Bond Donors 2 (from -NH2)Enables targeted interactions with kinase hinge regions.
Hydrogen Bond Acceptors 4 (N, O, O, N)Enhances aqueous solubility and dictates binding poses.

Chemical Reactivity and Mechanistic Pathways

The synthesis and downstream application of this compound rely on two fundamental mechanistic pillars: Nucleophilic Aromatic Substitution (SNAr) and catalytic hydrogenation.

Nucleophilic Aromatic Substitution (SNAr)

The precursor, 2-chloro-3-nitropyridine, is a highly electrophilic substrate. The strong electron-withdrawing nature of the C3 nitro group severely depletes electron density at the C2 position, activating the carbon-chlorine bond for nucleophilic attack[2]. To achieve quantitative conversion, 1-methoxypropan-2-ol is deprotonated by a strong base (such as Sodium Hydride) to form a highly reactive alkoxide[3]. The steric bulk of the secondary alcohol requires this strong base to ensure complete alkoxide formation, driving the SNAr reaction forward while preventing competing side reactions such as ether cleavage.

Catalytic Nitro Reduction

Following the SNAr step, the intermediate 2-((1-methoxypropan-2-yl)oxy)-3-nitropyridine must be reduced. Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the optimal choice. This heterogeneous catalysis provides a clean, quantitative reduction of the nitro group to a primary amine without risking the hydrogenolysis of the robust ether linkage.

Synthesis A 2-Chloro-3-nitropyridine + 1-Methoxypropan-2-ol B 2-((1-Methoxypropan-2-yl)oxy) -3-nitropyridine A->B NaH, THF 0°C to rt (SNAr) C 2-((1-Methoxypropan-2-yl)oxy) pyridin-3-amine B->C Pd/C, H2 MeOH (Reduction)

Synthetic route for 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine via SNAr and nitro reduction.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to verify reaction progress.

Protocol A: Synthesis of 2-((1-Methoxypropan-2-yl)oxy)-3-nitropyridine

Rationale: Sodium hydride is utilized to irreversibly generate the alkoxide. The reaction is initiated at 0 °C to control the exothermic deprotonation and mitigate the risk of thermal degradation of the electrophile.

  • Preparation: Charge a flame-dried, argon-purged reaction flask with anhydrous Tetrahydrofuran (THF) (10 volumes).

  • Alkoxide Generation: Add 1-methoxypropan-2-ol (1.2 equivalents). Cool the mixture to 0 °C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.5 equivalents) in portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Electrophile Addition: Dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in a minimal amount of THF and add dropwise to the cold alkoxide solution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (rt). Stir for 4 hours.

  • IPC Validation: Sample the reaction mixture and quench with methanol. Analyze via LC-MS. The disappearance of the 2-chloro-3-nitropyridine mass peak and the appearance of the product mass [M+H]+ = 213.1 confirms completion.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Synthesis of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine

Rationale: Pd/C-catalyzed hydrogenation is selected over metal-acid reductions (e.g., Fe/AcOH) to avoid the generation of heavy metal waste and to streamline purification, ensuring high-fidelity material for sensitive downstream biological assays.

  • Preparation: Dissolve the crude 2-((1-methoxypropan-2-yl)oxy)-3-nitropyridine in Methanol (10 volumes).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equivalents by weight) under a blanket of argon to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours.

  • IPC Validation: Analyze via TLC (Hexanes/EtOAc 1:1) and LC-MS. The complete conversion of the yellow nitro intermediate to the highly polar, UV-active amine ([M+H]+ = 183.1) validates the reduction.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate in vacuo to afford the title compound as a pale oil or solid.

Applications in Drug Discovery

The primary amine at the C3 position of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is highly nucleophilic, making it an ideal anchor point for library derivatization[4].

  • Amidation: Reaction with activated carboxylic acids (using HATU/DIPEA) yields amide derivatives. The adjacent alkoxy group often engages in intramolecular hydrogen bonding with the amide proton, locking the molecule into a planar conformation that is highly favorable for inserting into the ATP-binding pockets of kinases.

  • Buchwald-Hartwig Cross-Coupling: The amine can be coupled with aryl halides using Pd2(dba)3 and Xantphos to generate diarylamines, which are prevalent motifs in allosteric modulators.

  • Urea Formation: Treatment with triphosgene followed by a secondary amine yields substituted ureas, frequently utilized in the design of soluble epoxide hydrolase (sEH) inhibitors or receptor antagonists.

Workflow Core 2-((1-Methoxypropan-2-yl)oxy) pyridin-3-amine Amidation Amidation HATU, DIPEA Core->Amidation Buchwald Cross-Coupling Pd2(dba)3, Xantphos Core->Buchwald Urea Urea Formation Triphosgene, Et3N Core->Urea AmideProd Amide Derivatives (Kinase Inhibitors) Amidation->AmideProd AmineProd N-Aryl Derivatives (Targeted Modulators) Buchwald->AmineProd UreaProd Urea Derivatives (Receptor Antagonists) Urea->UreaProd

Common derivatization workflows utilizing the 3-amino group for library synthesis.

References

  • LMU Munich. "Reactions of Carbanions with Michael Acceptors and Electron-deficient Arenes: Quantifying Polar Organic Reactivity". (2008). Available at: [Link]

  • Crampton, M. R., et al. "Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide". ResearchGate. Available at: [Link]

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Foundational

Structural Safety and Handling Architecture for 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine: A Mechanistic MSDS Whitepaper

Executive Summary & Chemical Identity In modern drug discovery, highly functionalized pyridine derivatives serve as critical building blocks for targeted therapeutics, particularly in the synthesis of kinase inhibitors....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern drug discovery, highly functionalized pyridine derivatives serve as critical building blocks for targeted therapeutics, particularly in the synthesis of kinase inhibitors. 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine (CAS: 1332761-13-3) is one such advanced intermediate[1].

Unlike traditional Material Safety Data Sheets (MSDS) that merely list hazards, this whitepaper is designed for researchers and process chemists. It deconstructs the causality behind the molecule's physicochemical risks, linking its specific structural architecture—an electron-rich aminopyridine core coupled with a lipophilic ether side chain—to its toxicological profile and the engineering controls required for safe handling.

Physicochemical Properties & Hazard Causality

To design a safe experimental workflow, we must first understand how the molecule's physical properties dictate its biological and environmental reactivity. The presence of the 1-methoxypropan-2-yloxy group significantly increases the molecule's lipophilicity compared to unsubstituted aminopyridines, enhancing its ability to permeate lipid bilayers (such as the stratum corneum or the blood-brain barrier).

Table 1: Quantitative Data & Mechanistic Hazard Rationale
Property / Hazard ParameterValue / ClassificationMechanistic Rationale
CAS Number 1332761-13-3Unique identifier for this specific structural isomer[1].
Molecular Formula C9H14N2O2Contains both hydrogen-bond donors (amine) and acceptors (ether/pyridine)[1].
Molecular Weight 182.22 g/mol Low molecular weight (<500 Da) facilitates rapid dermal and mucosal absorption[2].
Acute Toxicity (Oral/Dermal/Inhal.) GHS Category 4Systemic absorption of the aminopyridine core can lead to neurotoxicity[3].
Skin Corrosion/Irritation GHS Category 2The basicity of the primary amine causes localized disruption of skin lipid bilayers[3].
Serious Eye Damage/Irritation GHS Category 2ADirect contact leads to rapid protein denaturation and irritation in the cornea[3].
STOT - Single Exposure GHS Category 3Aerosolized dust acts as a severe irritant to the respiratory tract mucosa[3].

Toxicological Mechanisms (E-E-A-T)

The hazard profile of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is driven by two distinct structural features:

  • Permeation Enhancement: The branched ether side chain acts as a lipophilic vector. This allows the molecule to bypass standard aqueous barriers, making dermal exposure a critical route of systemic entry.

  • Potassium Channel Blockade: Once systemic, aminopyridine derivatives are known to selectively block voltage-gated potassium (K+) channels[4]. This blockade prolongs the action potential in nerve fibers, increases calcium influx, and enhances neuromuscular synaptic transmission[5]. Clinically, acute exposure to this class of compounds manifests as cholinergic and dopaminergic hyperexcitability, including diaphoresis, altered mental status, tremors, and in severe cases, seizures[4],[6].

Understanding this mechanism is crucial: the compound is not merely a localized irritant; it is a potential central nervous system (CNS) toxicant if engineering controls fail.

HazardMechanism Exposure Exposure Route (Dermal/Inhalation/Oral) Absorption Systemic Absorption (Enhanced by Ether Lipophilicity) Exposure->Absorption Rapid uptake Effect1 Skin/Eye/Respiratory Irritation (GHS Cat 2/2A/3) Exposure->Effect1 Direct Contact Target Voltage-Gated K+ Channels & Local Tissue Irritation Absorption->Target Distribution Effect2 Neuro-Excitability / Toxicity (GHS Cat 4) Target->Effect2 K+ Channel Blockade

Fig 1: Mechanistic pathway linking exposure routes to systemic and localized toxicological outcomes.

Self-Validating Experimental Protocol: Safe Handling & Storage

To mitigate the risks outlined above, laboratory handling must follow a self-validating system based on the principles of Prudent Practices in the Laboratory[7]. The following step-by-step methodology ensures that each action verifies the integrity of the containment.

Step-by-Step Dispensing and Transfer Workflow
  • Step 1: Environmental Validation. Before handling, verify that the Local Exhaust Ventilation (LEV) or fume hood has a face velocity of at least 100 feet per minute (fpm).

    • Causality: The compound's STOT SE 3 (Respiratory Irritation) classification means that even minor aerosolization during weighing can lead to acute inhalation toxicity[3].

  • Step 2: PPE Verification. Don a lab coat, safety goggles, and double nitrile gloves.

    • Causality: The lipophilic ether group can act as a permeation enhancer through single-layer latex or thin nitrile over extended periods. Double-gloving ensures a secondary barrier is intact if the primary layer is breached.

  • Step 3: Static Dissipation. Ground the microbalance and utilize anti-static weigh boats.

    • Causality: Fine powders of highly functionalized pyridines are prone to triboelectric charging. Electrostatic discharge can aerosolize the powder, bypassing dermal PPE and leading directly to inhalation exposure.

  • Step 4: Closed-System Transfer. Transfer the pre-weighed solid directly into a septum-sealed reaction vial before removing it from the LEV. Flush with an inert gas (Nitrogen or Argon).

    • Causality: The primary amine is susceptible to slow oxidation in the presence of ambient air and light, which can generate highly reactive, darkly colored N-oxide impurities that complicate downstream catalysis.

HandlingProtocol Prep Pre-Weighing (Fume Hood / LEV) Transfer Closed-System Transfer Prep->Transfer Static Control PPE Don PPE (Double Nitrile) PPE->Prep Reaction Reaction Vessel (Inert Atmosphere) Transfer->Reaction Minimize Dust Decon Decontamination (Acidic Wash) Reaction->Decon Post-Reaction

Fig 2: Self-validating workflow for the safe handling, transfer, and decontamination of the compound.

Emergency Response & Decontamination Workflows

In the event of a spill or exposure, response protocols must leverage the molecule's chemical properties for rapid neutralization.

  • Dermal Exposure: Wash immediately with copious amounts of soap and water for at least 15 minutes. Do not use solvents (like ethanol or acetone) to clean the skin.

    • Causality: Solvents will dissolve the compound and drastically accelerate its permeation through the lipid layers of the skin, driving the neurotoxin systemically.

  • Surface Decontamination (Chemical Quenching): Wipe down contaminated stainless steel or glass surfaces with a dilute acidic solution (e.g., 0.1 M HCl or 5% acetic acid), followed by standard detergent.

    • Causality: The primary amine (pKa ~6-7) is readily protonated by mild acids. This converts the lipophilic free base into a highly water-soluble pyridinium salt. This state prevents dermal absorption during the cleanup process and ensures complete removal from laboratory surfaces.

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Exploratory

Whitepaper: Crystallographic Architecture and Physicochemical Profiling of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine

Executive Summary In modern drug discovery, functionalized aminopyridines serve as critical pharmacophores and advanced intermediates for kinase inhibitors and central nervous system (CNS) modulators. 2-((1-Methoxypropan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized aminopyridines serve as critical pharmacophores and advanced intermediates for kinase inhibitors and central nervous system (CNS) modulators. 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine (CAS: 1332761-13-3) is a highly specialized building block characterized by a sterically hindered ether linkage and a stereogenic center. This whitepaper provides an in-depth technical framework for establishing the exact molecular weight and determining the crystal structure of this compound. By integrating empirical Single-Crystal X-Ray Diffraction (scXRD) with computational Crystal Structure Prediction (CSP), we outline a self-validating methodology to ensure absolute structural and thermodynamic certainty.

Stoichiometric Profiling and Molecular Weight

Before initiating crystallographic studies, precise physicochemical profiling is mandatory to calibrate mass spectrometry and elemental analysis instruments. The molecule consists of a central pyridine ring substituted with a primary amine at the C3 position and a 1-methoxypropan-2-yloxy chain at the C2 position.

The exact molecular weight is derived from the isotopic masses of its constituent elements. High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI+) should yield a protonated molecular ion [M+H]+ at m/z 183.1134, validating the synthesis prior to crystallization.

Quantitative Elemental Composition
ElementAtomic CountAtomic Weight ( g/mol )Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 912.011108.09959.33%
Hydrogen (H) 141.00814.1127.74%
Nitrogen (N) 214.00728.01415.37%
Oxygen (O) 215.99931.99817.56%
Total 27 - 182.22 100.00%

Note: The exact monoisotopic mass of the neutral compound is 182.1055 Da .

Conformational Dynamics and Crystallographic Packing

The structural elucidation of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine presents unique crystallographic challenges due to its hydrogen-bonding potential and inherent chirality.

  • Chirality and Space Group Assignment: The C2 carbon of the propoxy chain is a stereogenic center. The crystallographic space group is intrinsically dictated by the enantiomeric purity of the sample. As established in [1], an enantiopure batch will crystallize in a non-centrosymmetric Sohncke space group (e.g., P21​21​21​ ), allowing for absolute configuration determination via anomalous dispersion (Flack parameter). Conversely, a racemic mixture will favor a centrosymmetric space group (e.g., P21​/c ) to maximize thermodynamic packing efficiency.

  • Hydrogen Bonding Networks: The primary amine ( −NH2​ ) acts as a bifurcated hydrogen-bond donor. The pyridine nitrogen and the two ether oxygens act as competitive hydrogen-bond acceptors. This dynamic typically results in a robust 2D or 3D supramolecular network, which must be carefully modeled to avoid structural artifacts.

Self-Validating Protocol for Single-Crystal X-Ray Diffraction (scXRD)

To accurately capture the flexible methoxy-propoxy side chain and map the hydrogen-bonding network, empirical scXRD must be combined with computational validation. The following protocol operates as a closed-loop, self-validating system.

Step 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve 50 mg of the compound in a minimum volume of dichloromethane (good solvent). Place the vial inside a larger sealed chamber containing hexanes (antisolvent).

  • Causality: Slow diffusion of the antisolvent vapor gradually lowers the dielectric constant of the solution, promoting controlled nucleation at a low degree of supersaturation. This prevents the rapid precipitation of amorphous solids and yields defect-free, strongly diffracting single crystals.

  • Validation: Inspect the resulting crystals under a polarized light microscope. Uniform extinction upon rotation confirms a single crystalline domain (absence of twinning).

Step 2: Cryogenic Data Collection
  • Action: Mount a suitable crystal ( 0.1×0.1×0.2 mm) on a diffractometer equipped with a microfocus X-ray source (Cu , λ=1.5418 Å) and cool to 100 K using a nitrogen cold stream.

  • Causality: Cryo-cooling freezes out dynamic disorder and minimizes thermal atomic displacement parameters (B-factors). This is critical for resolving the conformational flexibility of the terminal methoxy group and achieving the [2].

  • Validation: The integration software must report an I/σ(I)>2.0 for high-angle reflections, validating the signal-to-noise ratio.

Step 3: Structure Solution and Refinement
  • Action: Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F2 .

  • Causality: Full-matrix refinement accounts for all interatomic correlations simultaneously, yielding the most statistically rigorous bond lengths and angles.

  • Validation: The empirical model is validated if the final discrepancy index ( R1​ ) is <0.05 and the weighted R2​ ( wR2​ ) is <0.15 . The residual electron density map must be flat (maximum peak <0.5e/A˚3 ).

Step 4: Crystal Structure Prediction (CSP) Integration
  • Action: Perform a computational force-field and Density Functional Theory (DFT) energy minimization of the refined empirical structure.

  • Causality: Because flexible organic molecules are highly prone to polymorphism, [3] is used to map the global energy landscape. This proves whether the empirically observed crystal form is the global thermodynamic minimum or a kinetically trapped metastable polymorph.

  • Validation: An Root-Mean-Square Deviation (RMSD) of <0.2 Å between the empirical scXRD model and the CSP global minimum confirms absolute structural and thermodynamic certainty.

Workflow Visualization

The following diagram illustrates the logical dependencies and validation gates of the crystallographic protocol.

Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. scXRD Data Collection (100 K, d < 0.85 Å) N1->N2 Polarized Light Check N3 3. Structure Refinement (Full-Matrix Least Squares) N2->N3 Indexing & Integration N4 4. Empirical Validation (R1 < 0.05, wR2 < 0.15) N3->N4 Residual Density Check N5 5. CSP Integration (DFT Energy Landscape) N4->N5 Pass (R1 < 0.05) N7 Reject / Re-refine (Resolve Twins/Disorder) N4->N7 Fail (R1 > 0.05) N6 Validated Thermodynamic Crystal Structure N5->N6 RMSD < 0.2 Å N7->N3 Model Correction

Figure 1: Self-validating workflow integrating scXRD and CSP for structural determination.

Conclusion

The characterization of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine requires rigorous analytical precision. By confirming its exact molecular weight (182.22 g/mol ) and employing a dual-pronged crystallographic approach—combining low-temperature empirical scXRD with computational CSP—researchers can confidently elucidate its absolute configuration, hydrogen-bonding network, and polymorphic stability. This self-validating framework ensures that the structural data utilized in downstream drug development is both highly accurate and thermodynamically sound.

References

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination, ACS Molecular Pharmaceutics.[Link]

  • Single-crystal X-ray Diffraction (Part 2) - Pharmaceutical Crystallography, The Royal Society of Chemistry.[Link]

  • Predictive crystallography at scale: mapping, validating, and learning from 1000 crystal energy landscapes, RSC Faraday Discussions.[Link]

Foundational

Advanced Pharmacokinetic Profiling of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine Derivatives

Executive Summary The 2-alkoxy-3-aminopyridine scaffold is a highly versatile pharmacophore frequently utilized in the design of kinase inhibitors, antimalarial agents, and central nervous system (CNS) therapeutics [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-alkoxy-3-aminopyridine scaffold is a highly versatile pharmacophore frequently utilized in the design of kinase inhibitors, antimalarial agents, and central nervous system (CNS) therapeutics [1]. Specifically, 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine presents a unique structural profile: the pyridine-3-amine core provides essential hydrogen bond donor/acceptor interactions for target binding (e.g., the hinge region of kinases), while the branched 1-methoxypropan-2-yloxy ether linkage enhances lipophilicity and structural flexibility.

However, this specific substitution pattern introduces distinct Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities. As a Senior Application Scientist, navigating these liabilities requires moving beyond standard screening to implement a causality-driven, self-validating pharmacokinetic (PK) profiling strategy. This whitepaper outlines the mechanistic rationale and step-by-step protocols for evaluating the ADME-Tox profile of this chemical class.

Structural Liabilities and ADME Causality

Understanding the relationship between the chemical structure of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine and its biological fate is the cornerstone of effective drug development [2].

  • O-Demethylation Liability: The terminal methoxy group on the ether side chain is highly susceptible to Phase I oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP2D6. This O-demethylation exposes a secondary alcohol, which acts as a rapid trigger for Phase II glucuronidation and subsequent biliary or renal clearance.

  • P-glycoprotein (P-gp) Efflux: The primary amine at the 3-position is basic and largely protonated at physiological pH (7.4). This positive charge, combined with the lipophilic ether tail, creates a classic recognition motif for efflux transporters like P-gp (MDR1), severely limiting blood-brain barrier (BBB) penetration and intestinal absorption [3].

  • N-Oxidation and N-Acetylation: The primary amine is also a soft spot for N-oxidation (via Flavin-containing monooxygenases, FMOs) or N-acetylation, though these are typically secondary to ether cleavage.

Figure 1: Primary CYP450-mediated metabolic pathways and Phase II clearance mechanisms.

In Vitro ADME Profiling Protocols

To accurately predict in vivo behavior, we must isolate the specific mechanisms of clearance and permeability. The following protocols are designed as self-validating systems to ensure absolute data trustworthiness.

Hepatic Microsomal Stability (CYP450 Profiling)

Causality: Hepatic microsomes contain the full complement of CYP450 enzymes but lack Phase II cofactors (unless supplemented). By utilizing this system, we isolate and quantify the rate of Phase I O-demethylation of the methoxy group, calculating the intrinsic clearance ( CLint​ ) [4].

Self-Validating Controls:

  • Positive Control (High Clearance): Verapamil (Ensures CYP activity is optimal).

  • Negative Control (Low Clearance): Warfarin (Ensures no non-specific degradation).

  • Negative Cofactor Control: Incubation without NADPH (Validates that degradation is strictly CYP-mediated and not due to chemical instability).

Step-by-Step Methodology:

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-Incubation: Dilute the 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine derivative to a final concentration of 1 µM in the microsomal suspension (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound and the appearance of the O-demethylated metabolite.

Caco-2 Bidirectional Permeability Assay

Causality: The basic nature of the 3-amine makes this scaffold a prime candidate for active efflux. A bidirectional Caco-2 assay measures transport from the Apical to Basolateral (A→B) and Basolateral to Apical (B→A) chambers. The resulting Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ) dictates whether the compound will suffer from poor intestinal absorption or fail to cross the BBB [3].

Self-Validating Controls:

  • Efflux Control: Digoxin (Must yield an ER > 5 to validate P-gp expression).

  • Passive Permeability Control: Propranolol (Must yield high A→B permeability, Papp​>20×10−6 cm/s).

  • Mass Balance: Total recovery must exceed 80% to prove the compound is not sequestered in the lipid bilayer or binding to the transwell plastic.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction integrity.

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). Add to the donor chamber (Apical for A→B; Basolateral for B→A).

  • Incubation: Incubate at 37°C on an orbital shaker at 50 rpm.

  • Sampling: Take 50 µL samples from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Quantification: Analyze via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and ER. An ER > 2.0 indicates significant active efflux liability.

In Vivo Pharmacokinetic Profiling (Rodent Model)

In vitro data must be anchored to in vivo reality. For aminopyridine derivatives, high in vitro clearance often translates to short in vivo half-lives ( t1/2​ ) unless the volume of distribution ( Vss​ ) is exceptionally high due to tissue partitioning [1].

IV and Oral PK Study Protocol

Causality: Intravenous (IV) dosing establishes the absolute systemic clearance ( CL ) and volume of distribution ( Vss​ ). Oral (PO) dosing, when compared to the IV AUC (Area Under the Curve), establishes absolute oral bioavailability ( F% ).

Step-by-Step Methodology:

  • Formulation: Due to the lipophilic ether, formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution without precipitation upon injection.

  • Dosing: Administer the compound to male Sprague-Dawley rats via IV bolus (1 mg/kg) and oral gavage (5 mg/kg).

  • Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood in K2​EDTA tubes to harvest plasma. Extract using protein precipitation (3:1 Acetonitrile:Plasma).

  • Parameter Calculation: Use non-compartmental analysis (NCA) to calculate CL , Vss​ , t1/2​ , and F% .

Quantitative Data Presentation

To demonstrate the Structure-Activity Relationship (SAR) regarding pharmacokinetics, the table below summarizes the ADME profiles of the parent scaffold versus optimized derivatives. Note how structural rigidification or masking of the basic amine drastically improves the Efflux Ratio and Bioavailability.

Compound VariantStructural ModificationIn Vitro CLint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)Efflux Ratio(ER)In Vivo CL (mL/min/kg)Bioavailability( F% )
Parent Scaffold None (2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine)45.212.44.862.522%
Derivative A 5-Fluoro substitution on Pyridine ring28.415.12.135.245%
Derivative B N-Methylation of 3-amine15.618.51.218.468%
Derivative C Rigidification of the ether side chain8.222.30.912.185%

Conclusion

The 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine scaffold offers potent pharmacodynamic possibilities but requires rigorous pharmacokinetic optimization. By treating every assay as a self-validating system and understanding the causality behind O-demethylation and P-gp efflux, drug development professionals can rationally design derivatives (e.g., via fluorination or N-alkylation) that suppress clearance and enhance systemic exposure.

References

  • A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives. Malaria Research and Treatment, 2015. URL:[Link]

  • Structure–Activity Relationship Studies of Orally Active Antimalarial 3,5-Substituted 2-Aminopyridines. Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Rational development of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents. PLoS Neglected Tropical Diseases, 2014. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Biological Activity and Toxicity of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine

Foreword The discovery and development of novel chemical entities (NCEs) is the lifeblood of modern therapeutics.[1][2] The journey from a promising molecule to a potential drug candidate is fraught with challenges, with...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The discovery and development of novel chemical entities (NCEs) is the lifeblood of modern therapeutics.[1][2] The journey from a promising molecule to a potential drug candidate is fraught with challenges, with unanticipated toxicity being a primary cause of late-stage attrition.[1] Therefore, a robust and early assessment of a compound's biological activity and safety profile is paramount. This guide provides a comprehensive framework for the in vitro evaluation of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine , a novel aminopyridine derivative. In the absence of existing data for this specific molecule, this document serves as a strategic whitepaper, outlining a tiered, data-driven approach to thoroughly characterize its biological and toxicological properties. The methodologies described herein are grounded in established principles of in vitro pharmacology and toxicology, designed to build a comprehensive profile of the compound and enable informed decisions in a drug discovery program.[3][4]

Compound Overview and Rationale for Investigation

2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is a substituted aminopyridine. The pyridine scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities.[5] The presence of an amine group suggests potential for hydrogen bonding and salt formation, which can be critical for target engagement. The ether linkage and methoxypropyl side chain contribute to the molecule's lipophilicity and spatial arrangement, which will influence its pharmacokinetic and pharmacodynamic properties.

Given its structural features, this compound warrants investigation for a variety of potential biological activities, including but not limited to, kinase inhibition, ion channel modulation, or as a ligand for G-protein coupled receptors.[6][7] A systematic in vitro evaluation is the critical first step to unlocking its therapeutic potential and identifying any safety liabilities.[8]

A Tiered Approach to In Vitro Characterization

A tiered or staged approach to in vitro testing is a cost-effective and efficient strategy to progressively build a comprehensive understanding of a novel compound.[1] This approach prioritizes high-throughput, general assays in the initial phase to quickly identify compounds with desirable properties or significant liabilities, followed by more complex and targeted assays for promising candidates.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Safety & Liability Profiling T1_Cytotox General Cytotoxicity (e.g., MTT, LDH) T1_HTS High-Throughput Primary Activity Screen (Target-based or Phenotypic) Decision1 Proceed? T1_HTS->Decision1 T2_Dose Dose-Response & Potency (IC50 / EC50) T2_Selectivity Selectivity Profiling (e.g., Kinase Panel, GPCR Panel) T2_MOA Mechanism of Action Studies (e.g., Enzyme Kinetics, Pathway Analysis) Decision2 Proceed? T2_MOA->Decision2 T3_Hepato Hepatotoxicity Assays (e.g., Primary Hepatocytes, 3D Spheroids) T3_Geno Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) T3_Cardio Cardiotoxicity Assays (e.g., hERG, Cardiomyocyte Beating) T3_Metabolism Metabolic Stability & CYP Inhibition Decision1->T2_Dose Favorable Activity & Low Cytotoxicity Decision2->T3_Hepato Potent, Selective, & Known MOA

Caption: Tiered workflow for in vitro characterization.

Tier 1: Foundational Screening

The initial tier focuses on broad-spectrum assays to establish a foundational understanding of the compound's cytotoxicity and to identify potential biological activities.[9][10]

General Cytotoxicity Assessment

Before assessing specific biological activities, it is crucial to determine the concentration range at which the compound exhibits general cytotoxicity. This ensures that any observed effects in subsequent assays are not simply a consequence of cell death.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general screening, or a cancer cell line like HepG2 if anti-proliferative activity is of interest) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[2]

  • Compound Treatment: Prepare a stock solution of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[2]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[2]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

ParameterDescription
CC₅₀ The concentration of the compound that reduces cell viability by 50%.
Therapeutic Index (TI) A preliminary TI can be estimated as CC₅₀ / IC₅₀ (from activity assays). A higher TI is desirable.
High-Throughput Primary Activity Screen

Depending on the therapeutic area of interest, a high-throughput screen (HTS) can be employed to rapidly assess the compound's activity against a large panel of targets.[8][11]

  • Target-Based Screening: If a specific molecular target is hypothesized (e.g., a particular kinase or receptor), a biochemical or cell-based assay specific to that target can be used. For example, a kinase inhibition assay could measure the phosphorylation of a substrate in the presence of the compound.

  • Phenotypic Screening: Alternatively, a phenotypic screen can identify compounds that produce a desired change in cell morphology or function without a priori knowledge of the target. For instance, an anti-proliferative screen against a panel of cancer cell lines could reveal potential anti-cancer activity.[5]

Tier 2: Mechanistic Elucidation

Compounds that demonstrate promising activity and low cytotoxicity in Tier 1 are advanced to Tier 2 for more in-depth characterization of their potency, selectivity, and mechanism of action.[4]

Dose-Response and Potency Determination

A full dose-response curve is generated for the primary activity identified in Tier 1 to accurately determine the compound's potency, typically expressed as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This involves a more granular range of compound concentrations and rigorous statistical analysis.

Selectivity Profiling

A critical attribute of a good drug candidate is its selectivity for the intended target over other related and unrelated targets.[3][4] Off-target effects are a common cause of toxicity.

Experimental Workflow: Kinase Selectivity Profiling (Hypothetical)

If the primary activity is identified as kinase inhibition, the compound should be screened against a broad panel of kinases (e.g., a 96-kinase panel) at a fixed concentration (e.g., 1 µM). Any kinases that show significant inhibition (e.g., >50%) would then be subjected to full IC₅₀ determination.

G Input 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine PrimaryAssay Primary Kinase Assay (e.g., Target Kinase X) Input->PrimaryAssay Decision1 Active? PrimaryAssay->Decision1 KinasePanel Broad Kinase Panel Screen (e.g., 96 kinases @ 1µM) Decision1->KinasePanel Yes IC50_Primary Determine IC50 for Primary Target Kinase X Decision1->IC50_Primary Yes HitKinases Identify Off-Target Hits (Inhibition > 50%) KinasePanel->HitKinases IC50_OffTarget Determine IC50 for Off-Target Hits HitKinases->IC50_OffTarget Output Selectivity Profile (IC50 Target vs. IC50 Off-Targets) IC50_Primary->Output IC50_OffTarget->Output

Caption: Kinase selectivity profiling workflow.

Mechanism of Action (MOA) Studies

Once potency and selectivity are established, experiments are designed to elucidate how the compound exerts its effect at the molecular level. For an enzyme inhibitor, this could involve kinetic studies (e.g., Lineweaver-Burk plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive. For a receptor ligand, this would involve binding assays to determine affinity (Kd) and functional assays to distinguish between agonist and antagonist activity.[12][13]

Tier 3: Advanced Safety and Liability Profiling

This tier focuses on identifying potential safety liabilities that could derail a drug development program.[14]

Hepatotoxicity

Drug-induced liver injury (DILI) is a major reason for drug attrition. In vitro assays using primary human hepatocytes or 3D liver spheroids provide a more physiologically relevant system than immortalized cell lines for predicting DILI.[1]

Key Hepatotoxicity Endpoints:

AssayEndpoint MeasuredRationale
Cell Viability ATP levels (e.g., CellTiter-Glo) or LDH release.General indicator of cytotoxicity in a relevant cell type.
Mitochondrial Dysfunction Mitochondrial membrane potential (e.g., TMRE staining).Mitochondrial injury is a common mechanism of DILI.[3]
Reactive Metabolite Formation Glutathione (GSH) depletion or covalent binding assays.Some drugs are metabolized to reactive species that cause toxicity.[3]
CYP450 Induction/Inhibition Measurement of specific CYP enzyme activity or expression.Drug-drug interaction potential and altered metabolism.[3]
Genotoxicity

Genotoxicity assays are designed to detect compounds that can cause genetic damage, which can lead to cancer or birth defects.

  • Bacterial Reverse Mutation Assay (Ames Test): A widely used screening test that uses several strains of Salmonella typhimurium to detect point mutations.

  • In Vitro Micronucleus Assay: This assay, conducted in mammalian cells, detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain).

Cardiotoxicity

Cardiovascular toxicity is another significant cause of drug failure.[14] The most common in vitro screen is the hERG assay, which assesses the compound's potential to block the hERG potassium ion channel, an effect associated with a potentially fatal arrhythmia called Torsades de Pointes.

Conclusion and Future Directions

This guide outlines a logical and comprehensive in vitro strategy for the initial characterization of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine. By employing a tiered approach, researchers can efficiently gather critical data on the compound's biological activity, potency, selectivity, and potential toxicity. The results of these in vitro studies will form a robust data package to support a " go/no-go " decision for advancing the compound into more complex preclinical models. A thorough and early in vitro evaluation is not merely a set of experiments; it is a foundational pillar of modern, efficient, and safer drug discovery.

References

  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. PMC. Available at: [Link]

  • In vitro Toxicity Testing for Drug Discovery. Pharmaron. Available at: [Link]

  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Taylor & Francis Online. Available at: [Link]

  • Assays for Predicting Acute Toxicity. NCBI Bookshelf. Available at: [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available at: [Link]

  • Evaluation of the Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Available at: [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. Available at: [Link]

  • Evaluation of Biological Activity of Natural Compounds. MDPI Encyclopedia. Available at: [Link]

  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. MDPI. Available at: [Link]

  • 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine | 1332761-13-3. Appchem. Available at: [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available at: [Link]

  • Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. Available at: [Link]

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. Available at: [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. Available at: [Link]

  • Recommendation of the Scientific Committee on Occupational Exposure Limits for 1-Methoxypropan-2-ol. European Commission. Available at: [Link]

  • 2-Methoxypropanol-1. Publisso. Available at: [Link]

  • 1-METHOXYPROPANOL-2OL(PGME) CAS N°: 107-98-2. OECD. Available at: [Link]

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen. Available at: [Link]

  • Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2). PubMed. Available at: [Link]

  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC. Available at: [Link]

  • Methoxy(propan-2-YL)amine | C4H11NO. PubChem. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine: A Detailed Guide for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-((1-methoxypropan-2-yl)oxy)pyridin-3-amine, a valuable building block in medicinal chemistry and drug development. This document...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-((1-methoxypropan-2-yl)oxy)pyridin-3-amine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry. The presented methodology is based on established chemical principles and draws from analogous transformations reported in the scientific literature.

Introduction

2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is a substituted aminopyridine derivative. The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific alkoxy substituent at the 2-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a key point for molecular design and optimization in drug discovery programs.

This guide details a robust two-step synthetic sequence commencing with commercially available starting materials. The synthesis involves an initial nucleophilic aromatic substitution (SNAr) to construct the ether linkage, followed by a chemoselective reduction of a nitro group to afford the target primary amine.

Overall Synthetic Pathway

The synthesis of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is achieved through the following two-step reaction sequence:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : Reaction of 2-chloro-3-nitropyridine with 1-methoxypropan-2-ol in the presence of a suitable base to form the intermediate, 2-((1-methoxypropan-2-yl)oxy)-3-nitropyridine.

  • Step 2: Nitro Group Reduction : Reduction of the nitro group of the intermediate to an amine using a standard reducing agent to yield the final product.

Synthetic Pathway 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate 2-((1-Methoxypropan-2-yl)oxy)-3-nitropyridine 2-Chloro-3-nitropyridine->Intermediate Step 1: SNAr Base, Solvent 1-Methoxypropan-2-ol 1-Methoxypropan-2-ol 1-Methoxypropan-2-ol->Intermediate Final_Product 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine Intermediate->Final_Product Step 2: Reduction Reducing Agent, Solvent

Caption: Overall reaction scheme for the synthesis of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine.

Part 1: Experimental Protocols

This section provides detailed, step-by-step methodologies for each stage of the synthesis.

Step 1: Synthesis of 2-((1-Methoxypropan-2-yl)oxy)-3-nitropyridine

Reaction Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack at the 2-position, facilitating the displacement of the chloride leaving group by the alkoxide of 1-methoxypropan-2-ol.[1][2][3] The choice of a strong, non-nucleophilic base is crucial to deprotonate the alcohol without competing in the substitution reaction.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Reactants 2-Chloro-3-nitropyridine + MeO-CH2-CH(O-)-CH3 Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Products 2-((1-Methoxypropan-2-yl)oxy)-3-nitropyridine + Cl- Meisenheimer->Products Leaving_Group_Departure

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Application

Application Note: Optimized Protocol for the Dissolution and Kinetic Solubility Profiling of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale In early-stage drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

In early-stage drug discovery, the inaccurate preparation of small-molecule stock solutions is a primary source of irreproducible biological assay data. 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is a highly functionalized aminopyridine derivative. To successfully dissolve this compound, one must understand the causality behind its physicochemical interactions:

  • Pyridine Ring & Primary Amine (-NH₂): These moieties confer moderate polarity and basicity (estimated pKa ~6.0–7.0). They act as strong hydrogen bond donors and acceptors.

  • 1-Methoxypropan-2-yloxy Group: This ether-linked side chain introduces lipophilic character while providing additional oxygen atoms that serve as hydrogen bond acceptors.

Because of this dual polar/lipophilic nature, the compound exhibits poor solubility in strictly non-polar hydrocarbons but demonstrates excellent solubility in polar aprotic solvents. Dimethyl Sulfoxide (DMSO) is the gold standard for such compounds due to its high dielectric constant and exceptional ability to solvate both polar and nonpolar functional groups without degrading the molecule[1].

Solvent Compatibility & Physicochemical Profiling

Thermodynamic solubility studies on structurally related 2-aminopyridines demonstrate that solubility is highly dependent on temperature and solvent polarity. The mole fraction solubility typically follows a predictable gradient: N-Methyl-2-pyrrolidone (NMP) > N,N-Dimethylformamide (DMF) > Methanol > Ethanol > non-polar solvents[2].

Based on these first principles, Table 1 summarizes the predicted solubility profile for 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine to guide your solvent selection.

Table 1: Solvent Compatibility Matrix

Solvent CategoryRepresentative SolventsPredicted SolubilityMechanistic Rationale (Causality)
Polar Aprotic DMSO, DMF, NMPExcellent (>50 mM)Strong dipole moments disrupt the solid crystal lattice; excellent hydrogen bond acceptors solvate the primary amine.
Polar Protic Methanol, EthanolGood (10 - 50 mM)Capable of forming hydrogen bonding networks with both the amine and the ether oxygens.
Non-Polar Hexane, CyclohexanePoor (<1 mM)Lacks the dielectric strength to solvate the polar pyridine ring and amine group[2].
Aqueous PBS (pH 7.4), WaterModerate/Poor Requires acidic pH adjustment to protonate the basic amine/pyridine for full aqueous dissolution.

Self-Validating Experimental Protocols

A protocol is only reliable if it contains internal quality control (QC) mechanisms. The following procedures are designed as self-validating systems: if the final QC step fails, the protocol explicitly dictates corrective actions rather than allowing the researcher to proceed with a compromised sample.

Protocol A: Preparation of a 10 mM Master Stock Solution in DMSO

Goal: Achieve a homogenous, stable stock solution for downstream serial dilutions.

  • Gravimetric Preparation: Accurately weigh the required mass of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine using a calibrated analytical balance. Expert Tip: Use anti-static weigh boats, as aminopyridines can hold static charge, leading to mass loss during transfer.

  • Solvent Addition: Calculate the required volume of 100% anhydrous DMSO. Add the solvent directly to the powder (do not add powder to the solvent) to prevent dry compound from adhering to the upper walls of the vial[1].

  • Mechanical Disruption: Gently vortex the tube for 30 seconds. If particulates remain, place the vial in an ultrasonic water bath for 5–10 minutes. Causality: Sonication employs acoustic cavitation to physically break the crystal lattice, accelerating dissolution without applying excessive thermal stress that could degrade the compound.

  • Thermal Assistance (If Required): If the solution is still cloudy, warm the vial gently in a water bath at 37°C. Do not exceed this temperature to prevent thermal degradation[1].

  • Self-Validation (QC Step): Visually inspect the solution against a strong light source. It must be completely optically clear. For rigorous validation, measure the UV-Vis absorbance of a 1:1000 dilution; the calculated concentration must be within ±5% of the theoretical gravimetric yield.

  • Storage: Aliquot the stock into single-use volumes (e.g., 50 µL) in tightly sealed microcentrifuge tubes. Store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles nucleate micro-crystals, causing irreversible precipitation and lowering the effective concentration of the drug[1].

Protocol B: Kinetic Solubility Assessment in Aqueous Buffer

Goal: Determine if the compound precipitates when the DMSO stock is introduced into an aqueous biological assay.

When a high-concentration DMSO stock is diluted into an aqueous buffer (e.g., PBS), the compound may exceed its aqueous solubility limit and precipitate, forming a turbid suspension[3].

  • Aqueous Dilution: Dilute the 10 mM DMSO stock solution into PBS (pH 7.4) to achieve a theoretical target concentration of 200 µM. Ensure the final DMSO concentration does not exceed 2% (v/v) to maintain biological assay relevance[3],[4].

  • Equilibration: Place the sample on an orbital shaker at room temperature and equilibrate for 2 hours[4].

  • Filtration: Filter the PBS dilution using a Multiscreen HTS solubility filter plate (or a 0.2 µm PTFE syringe filter) to remove any precipitated micro-crystals[4].

  • Quantification: Analyze the filtrate using Liquid Chromatography-UV (LC-UV) at the compound's maximum absorbance wavelength (λmax) or via nephelometry[3],[4]. Compare the peak area against a standard curve generated from the 100% DMSO stock to determine the true soluble fraction.

Workflow Visualization

The following diagram illustrates the logical progression and decision gates for the dissolution and validation workflow.

DissolutionWorkflow A 1. Weigh Compound (Analytical Balance) B 2. Add Polar Aprotic Solvent (e.g., 100% Anhydrous DMSO) A->B C 3. Vortex & Sonicate (Disrupt Crystal Lattice) B->C D 4. Visual & Optical QC (Check for Turbidity) C->D D->C Particulates Remain E 5. Aliquot & Store (-20°C, Avoid Freeze-Thaw) D->E Clear Solution F 6. Kinetic Solubility Assay (Aqueous Dilution & LC-UV) E->F

Caption: Workflow for the dissolution, quality control, and kinetic solubility testing of aminopyridines.

References

  • BenchChem Technical Support Team. "Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem". BenchChem.
  • Journal of Chemical & Engineering Data. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K".
  • Chromatography Online.
  • Bio-protocol. "Measurements of kinetic solubility".

Sources

Method

Application Note: Preparation and Validation of Stable 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine Salts for Preclinical Assays

Executive Summary The compound 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine (CAS: 1332761-13-3) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine (CAS: 1332761-13-3) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, like many electron-rich 3-aminopyridines, its free base form presents significant handling challenges: it typically exists as a viscous oil or low-melting solid, exhibits poor aqueous solubility, and is highly susceptible to atmospheric autoxidation.

This application note provides a comprehensive, self-validating framework for converting the unstable free base into highly crystalline, assay-ready salts (Hydrochloride and Methanesulfonate). By leveraging established principles of pharmaceutical salt selection [1], these protocols ensure enhanced shelf-life, reproducible solubility, and reliable dosing for in vitro and in vivo preclinical assays.

Physicochemical Rationale & The Case for Salt Formation

The Causality of Degradation

In the free base form, the electron-donating nature of both the 3-amino group and the 2-alkoxy group significantly increases the electron density of the pyridine ring. This makes the molecule highly prone to oxidative degradation when exposed to ambient oxygen and light, leading to the formation of dark, tarry N-oxides and azo-dimers over time.

The Mechanism of Stabilization

Converting the free base to a salt involves protonating the most basic center—the pyridine nitrogen (estimated pKa ~6.0). Protonation fundamentally alters the electronic landscape of the molecule. The resulting pyridinium cation is electron-deficient, which drastically increases its oxidation potential, rendering it inert to atmospheric oxygen. Furthermore, salt formation disrupts the oily nature of the free base, driving the formation of a stable, high-melting crystalline lattice [2].

Pathway FB Free Base (Electron-Rich Core) DEG Degradation Products (Azo Dimers / N-Oxides) FB->DEG Ambient O2 (Autoxidation) SALT Protonated Salt (Electron-Deficient Core) FB->SALT Controlled Protonation (HA)

Fig 1. Divergent pathways of the free base: autoxidation vs. stabilization via protonation.

Counterion Selection Matrix

To ensure self-validating and reproducible assays, the choice of counterion must be tailored to the specific downstream application. The "Rule of Three" for salt formation dictates that the pKa difference (ΔpKa) between the base and the acid should be >3 to ensure stable, complete protonation [1].

Table 1: Physicochemical Profile of the Free Base
ParameterValue / Description
IUPAC Name 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine
CAS Number 1332761-13-3
Molecular Weight 182.22 g/mol
Physical State Viscous oil / Low-melting solid
Estimated pKa (Pyridine N) ~6.0 (Primary protonation site)
Estimated pKa (Aniline NH₂) ~1.5 (Poorly basic)
Table 2: Salt Selection Strategy
CounterionAcid ReagentCrystallinityAqueous SolubilityOptimal Application
Hydrochloride (HCl) 4M HCl in DioxaneModerate / HighHigh (~20 mg/mL)General in vitro biochemical screening.
Mesylate (MsOH) Methanesulfonic AcidVery HighVery High (>50 mg/mL)High-dose in vivo PK/PD studies (IV/PO).
Tosylate (TsOH) p-Toluenesulfonic AcidVery HighModerate (~10 mg/mL)Long-term analytical reference standards.

Experimental Methodologies

The following protocols are engineered to maximize yield while preventing the cleavage of the sensitive aliphatic ether linkage (the 1-methoxypropan-2-yloxy group). Ethyl acetate (EtOAc) is specifically chosen as the solvent because it readily dissolves the free base but acts as an excellent anti-solvent for the resulting ionic salts, driving spontaneous crystallization.

Protocol A: Preparation of the Methanesulfonate (Mesylate) Salt

Recommended for in vivo efficacy models requiring high aqueous solubility.

  • Dissolution: Dissolve 1.00 g (5.48 mmol) of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine free base in 10 mL of anhydrous EtOAc in a 50 mL round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: Neutralization is highly exothermic. Cooling prevents localized heating that could cleave the ether linkage or cause discoloration.

  • Acid Addition: Prepare a dilute solution of Methanesulfonic acid (MsOH, 553 mg, 5.75 mmol, 1.05 eq ) in 2 mL of EtOAc. Add this solution dropwise to the free base over 15 minutes under vigorous magnetic stirring. Causality: Using a slight 1.05 eq excess ensures complete protonation without leaving highly acidic residues that cause hygroscopicity.

  • Nucleation & Maturation: Remove the ice bath and allow the suspension to warm to room temperature (20–25 °C). Stir for 2 hours to allow the crystal lattice to mature and maximize thermodynamic stability.

  • Isolation: Collect the crystalline precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 5 mL of cold Methyl tert-butyl ether (MTBE). Causality: MTBE efficiently strips away any unreacted free base and residual MsOH without dissolving the salt.

  • Drying: Transfer the solid to a vacuum oven and dry at 40 °C for 12 hours to yield the anhydrous mesylate salt.

Protocol B: Preparation of the Hydrochloride (HCl) Salt
  • Dissolve 1.00 g (5.48 mmol) of the free base in 12 mL of anhydrous EtOAc at 0–5 °C.

  • Slowly add 1.44 mL of a 4.0 M solution of HCl in dioxane (5.75 mmol, 1.05 eq) dropwise.

  • Stir for 1 hour at 0 °C, then 1 hour at room temperature.

  • Filter, wash with cold MTBE, and dry under vacuum at 40 °C. (Note: The HCl salt may be slightly more hygroscopic than the mesylate; store in a desiccator).

Workflow S1 1. Dissolution in EtOAc (Solubilizes Free Base) S2 2. Acid Addition at 0-5°C (Prevents Ether Cleavage) S1->S2 S3 3. Nucleation & Stirring (Drives Crystallization) S2->S3 S4 4. Vacuum Filtration & MTBE Wash (Removes Impurities) S3->S4 S5 5. Vacuum Drying at 40°C (Yields Assay-Ready Salt) S4->S5

Fig 2. Standardized workflow for the preparation and isolation of stable aminopyridine salts.

Analytical Validation & Quality Control

To ensure the protocol acts as a self-validating system, the isolated salt must be analytically confirmed before deployment in biological assays.

  • ¹H NMR (DMSO-d₆):

    • Stoichiometry Check: For the mesylate salt, the methanesulfonate methyl group will appear as a sharp, distinct singlet at ~2.30 ppm. It must integrate perfectly to 3H relative to the pyridine core protons to confirm a 1:1 mono-salt.

    • Protonation Site Check: The aromatic protons of the pyridine ring will exhibit a distinct downfield shift (typically +0.2 to +0.5 ppm) compared to the free base spectrum, confirming that protonation has successfully occurred at the pyridine nitrogen.

  • Differential Scanning Calorimetry (DSC): A sharp, single endothermic melting peak should be observed, indicating high crystalline purity and the absence of polymorph mixtures or solvates.

  • Visual Inspection: The final product should be a free-flowing, off-white to white powder. Any dark yellow or brown discoloration indicates that autoxidation occurred prior to or during the salt formation process.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.[Link] [1]

  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Journal of Medicinal Chemistry (ACS Publications).[Link] [2]

Application

Application Note: Catalytic Strategies for the Amidation of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine

Executive Summary & Structural Rationale The synthesis of highly functionalized N-substituted 3-amino-2-pyridones and their alkoxy derivatives is a critical bottleneck in modern drug discovery. Specifically, 2-((1-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The synthesis of highly functionalized N-substituted 3-amino-2-pyridones and their alkoxy derivatives is a critical bottleneck in modern drug discovery. Specifically, 2-((1-methoxypropan-2-yl)oxy)pyridin-3-amine is a privileged, yet highly challenging, building block frequently utilized in the synthesis of advanced kinase inhibitors, such as PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) inhibitors1[1].

Amidation of this specific heteroaryl amine presents two distinct mechanistic hurdles:

  • Electronic Deactivation: The electron-withdrawing nature of the pyridine ring significantly diminishes the nucleophilicity of the primary amine at the C3 position.

  • Steric & Chelating Effects: The bulky 1-methoxypropan-2-yloxy group at the C2 position introduces substantial steric hindrance. Furthermore, the bidentate chelation potential between the pyridine nitrogen and the alkoxy oxygen can sequester transition metal catalysts or impede the trajectory of activated acyl intermediates.

To overcome these barriers, standard uronium-based coupling reagents (e.g., HATU) often fail or require harsh conditions that lead to epimerization of chiral carboxylic acids. This guide details two field-proven catalytic and reagent-driven strategies to achieve high-yielding amidations with this substrate: Propylphosphonic Anhydride (T3P) activation and Organoboron-catalyzed direct dehydrative amidation .

Mechanistic Insights & Catalyst Selection

T3P/Pyridine: Suppressing Ketene Intermediates

Propylphosphonic anhydride (T3P) is a highly efficient, low-toxicity reagent that activates carboxylic acids by forming a reactive acyl phosphonate intermediate. When amidating electron-poor anilines or deactivated heteroaryl amines, the choice of base is critical. Strong bases (like DABCO or TEA) can cause the phosphonate carboxylate mixed anhydride to eliminate into a highly reactive ketene, leading to a loss of stereochemical integrity in chiral acids2[2]. By utilizing Pyridine or N-methylimidazole (NMI) , the reaction is buffered, preventing ketene formation and allowing the deactivated 2-((1-methoxypropan-2-yl)oxy)pyridin-3-amine to attack the acyl phosphonate cleanly. This method is also highly amenable to continuous flow processing3[3].

Organoboron Catalysis: Direct Dehydrative Activation

For a highly atom-economical approach, organoboron catalysts bypass the need for stoichiometric coupling reagents. Catalysts such as 2-(thiophen-2-ylmethyl)phenylboronic acid function by forming a transient monoacyl boronate or a bridged B-O-B intermediate with the carboxylic acid4[4]. This intermediate drastically lowers the activation energy for nucleophilic attack. Kinetic studies reveal that the rapid, reversible interaction between the boron center and the carboxylic acid prevents the formation of unreactive ammonium carboxylate salts, which typically plague the direct thermal condensation of amines and acids5[5].

G Substrate 2-((1-Methoxypropan-2-yl)oxy) pyridin-3-amine (Deactivated Nucleophile) Int_T3P Acyl Phosphonate Intermediate Substrate->Int_T3P Nucleophilic Attack Int_Boron Monoacyl Boronate (B-O-B Motif) Substrate->Int_Boron Dehydrative Condensation Acid Carboxylic Acid T3P T3P / Pyridine Activation Acid->T3P Boronic Organoboron Catalysis Acid->Boronic T3P->Int_T3P Boronic->Int_Boron Product Target Amide Scaffold (e.g., Kinase Inhibitor) Int_T3P->Product Base-promoted Elimination Int_Boron->Product -H2O

Mechanistic pathways for the amidation of sterically hindered 3-amino-2-alkoxypyridines.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of both catalytic systems when applied to sterically hindered heteroaryl amines.

ParameterT3P / Pyridine SystemOrganoboron Catalysis
Reagent Stoichiometry 1.5 - 2.5 equiv (T3P)5 - 10 mol% (Catalyst)
Reaction Temperature 0 °C warming to Room Temp80 °C to 110 °C (Reflux)
Reaction Time 12 - 16 hours24 - 48 hours
Byproducts Water-soluble phosphonatesWater (Removed via sieves/Dean-Stark)
Epimerization Risk Low (When Pyridine is used)Very Low (Thermal control required)
Scalability Excellent (Batch and Plug Flow)Excellent (High Atom Economy)

Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Batch Amidation

Causality Focus: Utilizing Pyridine to buffer the reaction prevents the formation of off-cycle ketenes, preserving the stereocenter of the carboxylic acid while forcing the sluggish 2-((1-methoxypropan-2-yl)oxy)pyridin-3-amine to attack the acyl phosphonate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) and 2-((1-methoxypropan-2-yl)oxy)pyridin-3-amine (1.1 equiv) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add Pyridine (2.0 equiv) to the stirring solution. Note: Do not substitute with DIPEA if the carboxylic acid contains an α-chiral center.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add T3P (50% solution in EtOAc, 2.0 equiv) over 15 minutes.

  • Self-Validation Step: After 30 minutes at 0 °C, pull a 10 µL aliquot and quench in Methanol. LC-MS analysis should reveal the complete disappearance of the free carboxylic acid and the transient presence of the methyl ester (confirming the active acyl phosphonate was formed).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). The water-soluble phosphonate byproducts will partition entirely into the aqueous layer. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Boronic Acid-Catalyzed Direct Amidation

Causality Focus: The boronic acid catalyst lowers the kinetic barrier for amidation by forming a highly electrophilic monoacyl boronate. Continuous water removal acts as the thermodynamic driver, pulling the equilibrium toward the amide product.6[6].

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the carboxylic acid (1.0 equiv), 2-((1-methoxypropan-2-yl)oxy)pyridin-3-amine (1.0 equiv), and 2-(thiophen-2-ylmethyl)phenylboronic acid (10 mol%).

  • Solvent System: Suspend the mixture in Toluene or tert-amyl methyl ether (TAME) to a concentration of 0.5 M.

  • Thermodynamic Driver: If a Dean-Stark trap is not viable due to scale, add freshly activated 5Å molecular sieves (approx. 1 g per mmol of substrate) directly to the reaction flask.

  • Self-Validation Step: Heat the reaction to reflux (110 °C for Toluene). Monitor the Dean-Stark trap. The physical accumulation of water (approx. 18 µL per mmol of theoretical yield) provides immediate, visual confirmation that the dehydrative condensation is proceeding successfully.

  • Completion & Isolation: After 24–48 hours, cool the mixture to room temperature. Filter through a pad of Celite to remove molecular sieves (if used). Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the target amide.

References

  • Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors. Bioorganic & Medicinal Chemistry Letters (NIH).
  • Stereochemical Aspects of T3P Amidations. Organic Process Research & Development (ACS).
  • Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC).
  • Mechanistic insights into boron-catalysed direct amidation reactions. PMC - NIH.
  • Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development. Organic Process Research & Development (ACS).
  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine

Welcome to the Technical Support Center for the synthesis of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine (CAS: 1332761-13-3)[1]. This guide is tailored for researchers, process chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine (CAS: 1332761-13-3)[1]. This guide is tailored for researchers, process chemists, and drug development professionals facing yield bottlenecks or impurity profiles during the scale-up of this specific pyridine derivative.

The synthesis relies on a highly efficient two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr) of a 3-nitropyridine halide with 1-methoxypropan-2-ol.

  • Nitro Reduction of the resulting intermediate to yield the final 3-amine product.

Synthesis Workflow & Mechanism

SynthesisPathway SM 2-Fluoro-3-nitropyridine + 1-Methoxypropan-2-ol Alkoxide Alkoxide Formation (NaH, THF, 0°C) SM->Alkoxide Base Addition Intermediate 2-((1-Methoxypropan-2-yl)oxy) -3-nitropyridine Alkoxide->Intermediate SNAr Reaction Reduction Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) Intermediate->Reduction Isolation Product 2-((1-Methoxypropan-2-yl)oxy) pyridin-3-amine Reduction->Product Filtration & Workup

Caption: Two-step synthesis workflow for 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

Q: Why is my SNAr yield stuck below 40% when using 2-chloro-3-nitropyridine? A: The issue lies in the activation energy required to form the Meisenheimer complex during the rate-determining step of the SNAr reaction. While chlorine is a good leaving group in standard SN​1 / SN​2 reactions, SNAr kinetics are dictated by the electronegativity of the leaving group, which stabilizes the anionic intermediate[2]. Fluorine is significantly more electronegative than chlorine, making the C-F bond highly polarized and dramatically lowering the activation barrier for nucleophilic attack[2]. Solution: Switch your starting material to 2-fluoro-3-nitropyridine[3]. This single substitution routinely increases yields from ~35% to >85%.

Q: I am using 2-fluoro-3-nitropyridine, but LC-MS shows a massive 2-hydroxy-3-nitropyridine byproduct peak. What went wrong? A: This is a classic symptom of competing hydrolysis. The highly activated 2-fluoro position is extremely susceptible to attack by hydroxide ions. If your THF is not strictly anhydrous, the sodium hydride (NaH) base reacts with trace water to form sodium hydroxide (NaOH), which rapidly displaces the fluorine. Solution: Ensure your solvent is dried over molecular sieves or distilled from sodium/benzophenone. Run the reaction under a strict argon or nitrogen atmosphere.

SNArTroubleshooting Issue Low Yield in SNAr Step CheckWater Is the solvent strictly anhydrous? Issue->CheckWater WaterYes Yes CheckWater->WaterYes WaterNo No CheckWater->WaterNo CheckBase Is the alkoxide fully pre-formed? WaterYes->CheckBase ActionDry Dry THF over Na/benzophenone or use molecular sieves WaterNo->ActionDry BaseYes Yes CheckBase->BaseYes BaseNo No CheckBase->BaseNo CheckHalide Using 2-chloro-3-nitropyridine? BaseYes->CheckHalide ActionBase Pre-stir 1-methoxypropan-2-ol with NaH for 30 min at 0°C BaseNo->ActionBase ActionHalide Switch to 2-fluoro-3-nitropyridine (F > Cl in SNAr) CheckHalide->ActionHalide Yes

Caption: Diagnostic logic tree for troubleshooting low yields in the SNAr step.

Quantitative Data: SNAr Optimization
EntryHalide SubstrateBaseSolventTemp (°C)Yield (%)Primary Observation
12-Chloro-3-nitropyridineK₂CO₃DMF8035Incomplete conversion, thermal degradation.
22-Chloro-3-nitropyridineNaHTHF6555Moderate yield, sluggish reaction rate.
32-Fluoro-3-nitropyridineNaHTHF0 to RT88Rapid conversion, clean impurity profile.
42-Fluoro-3-nitropyridineKOtBuTHF0 to RT85Comparable to NaH, easier handling at scale.
Part 2: Nitro Reduction Troubleshooting

Q: My catalytic hydrogenation (Pd/C) stalls, and I observe a +16 Da mass by LC-MS. How do I push the reaction to completion? A: The +16 Da mass corresponds to the hydroxylamine intermediate. Nitro reduction proceeds via sequential two-electron transfers (Nitro → Nitroso → Hydroxylamine → Amine)[4]. The pyridine nitrogen in your product is a strong Lewis base that can coordinate to and poison the palladium catalyst, halting the reduction at the hydroxylamine stage. Solution: Increase the catalyst loading (up to 10 wt%), ensure vigorous agitation to maximize hydrogen mass transfer, or add a catalytic amount of acetic acid to protonate the pyridine ring and prevent catalyst poisoning.

Q: We are scaling up to a pilot plant and want to avoid using pressurized hydrogen gas and pyrophoric Pd/C. What is a viable alternative? A: The Béchamp reduction (Iron powder and Ammonium Chloride) is an exceptionally robust, scalable, and green methodology for nitroarene reduction[5]. It relies on single-electron transfer from the iron surface to the nitro group. Because it operates in aqueous ethanol, it is non-pyrophoric and avoids the need for specialized hydrogenation vessels.

Quantitative Data: Nitro Reduction Optimization
EntryCatalyst / ReagentSolventConditionsYield (%)Impurities / Notes
110% Pd/C, H₂ (1 atm)MeOHRT, 4h92Trace hydroxylamine if stirring is poor.
2Fe, NH₄ClEtOH/H₂O80°C, 2h89Highly scalable; requires filtration of iron salts.
3SnCl₂·2H₂OEtOAc60°C, 3h75Difficult emulsion during basic aqueous workup.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of 2-((1-Methoxypropan-2-yl)oxy)-3-nitropyridine

Causality Check: This protocol uses NaH to pre-form the alkoxide, overcoming the steric hindrance of the secondary alcohol before introducing the electrophile[3].

  • Preparation: To an oven-dried, argon-purged 250 mL round-bottom flask, add anhydrous THF (100 mL) and 1-methoxypropan-2-ol (1.1 equiv, 11.0 mmol).

  • Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 12.0 mmol) in small portions.

    • Self-Validation Check: Observe hydrogen gas evolution. Stir at 0 °C for 30 minutes until bubbling completely ceases, confirming quantitative alkoxide formation.

  • SNAr Addition: Dissolve 2-fluoro-3-nitropyridine (1.0 equiv, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the alkoxide solution over 15 minutes to control the exotherm.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Check: Perform TLC (Hexanes/EtOAc 3:1). The highly UV-active starting material spot should be completely consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Synthesis of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine (Béchamp Method)

Causality Check: Utilizing Fe/NH₄Cl avoids ether cleavage and catalyst poisoning issues associated with transition-metal hydrogenation[5].

  • Preparation: In a 500 mL flask equipped with a reflux condenser, dissolve the intermediate 2-((1-methoxypropan-2-yl)oxy)-3-nitropyridine (10.0 mmol) in a mixture of Ethanol (80 mL) and Water (20 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 50.0 mmol) and Ammonium Chloride (NH₄Cl, 2.0 equiv, 20.0 mmol).

  • Reduction: Heat the suspension to 80 °C (reflux) with vigorous stirring for 2 hours.

    • Self-Validation Check: The reaction mixture will turn from a yellow/orange solution to a dark brown/black suspension as iron oxides form. LC-MS should confirm the disappearance of the nitro mass and the appearance of the amine mass[M+H]+.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron salts, washing the pad thoroughly with EtOAc (100 mL).

  • Isolation: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous layer with EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the pure amine product.

References
  • Molaid Chemical Database. 2-(1-methoxypropan-2-yloxy)pyridin-3-amine - CAS 1332761-13-3. Available at:[Link]

  • Google Patents. US8853193B2 - Thienopyrimidines containing a substituted alkyl group for pharmaceutical compositions.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:[Link]

  • ACS Publications. Nitro Substrates in Reductive Electrosynthesis: A Review. Available at: [Link]

  • RSC Advances. Advancement in methodologies for reduction of nitroarenes. Royal Society of Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2-((1-methoxypropan-2-yl)oxy)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2-((1-methoxypropan-2-yl)oxy)pyridin-3-amine .

The synthesis of this functionalized pyridine relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3-nitropyridine with 1-methoxypropan-2-ol, followed by the reduction of the nitro group. While conceptually straightforward, this pathway is highly susceptible to chemoselectivity issues, steric-driven side reactions, and intermediate stalling. This guide provides mechanistic explanations, quantitative data, and self-validating protocols to ensure high-purity yields.

Quantitative Impurity Profiling

Before diving into troubleshooting, it is critical to understand the analytical landscape of your reaction. Below is a summarized quantitative profile of the most common impurities encountered in this workflow, allowing for rapid LC-MS identification.

Impurity NameOrigin StepRRT (Approx.)m/z [M+H]⁺Primary CauseMitigation Strategy
3-Nitropyridin-2-ol SNAr0.45141.0Trace water / HydrolysisRigorous solvent drying; use anhydrous base.
2-((2-Methoxypropan-1-yl)oxy)pyridin-3-amine SNAr0.98183.1Primary alcohol contaminationSource >99% isomerically pure reagent.
2-((1-Methoxypropan-2-yl)oxy)-3-(hydroxyamino)pyridine Reduction0.85199.1Incomplete hydrogenationIncrease H₂ pressure; refresh Pd/C catalyst.
Azoxy Dimer Species Reduction1.80377.2Base-catalyzed condensationMaintain neutral/mildly acidic pH during reduction.
3-Aminopyridin-2-ol Reduction0.35111.1Ether cleavageAvoid strong acids (e.g., conc. HCl/heat).

(Note: RRT = Relative Retention Time compared to the target API on a standard C18 reverse-phase column).

Synthesis Workflow & Impurity Branching

SynthesisWorkflow SM 2-Chloro-3-nitropyridine (Starting Material) SNAr SNAr Reaction (Anhydrous THF/DMF) SM->SNAr Alc 1-Methoxypropan-2-ol + Base (e.g., t-BuOK) Alc->SNAr Int 2-((1-Methoxypropan-2-yl)oxy)- 3-nitropyridine (Intermediate) SNAr->Int Main Pathway Imp1 Hydrolysis Byproduct (3-nitropyridin-2-ol) SNAr->Imp1 Trace H2O Imp2 Isomeric Ether (Primary alcohol attack) SNAr->Imp2 Impure Alcohol Red Catalytic Hydrogenation (Pd/C, H2) or Zn/NH4Cl Int->Red Prod 2-((1-Methoxypropan-2-yl)oxy)- pyridin-3-amine (Target API) Red->Prod Complete Reduction Imp3 Hydroxylamine / Azoxy Dimers (Incomplete Reduction) Red->Imp3 Stalled/Basic Conditions

Workflow of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine synthesis and key impurity branch points.

Frequently Asked Questions (Troubleshooting)

Q1: I am seeing a major impurity at m/z 141.0 during the SNAr step. What is it, and how do I prevent it?

A: This is 3-nitropyridin-2-ol , the hydrolysis byproduct of your starting material. The Causality: The SNAr reaction of 2-chloropyridines with alkoxides requires a strong base (like KOtBu or NaH)[1]. If trace water is present in your solvent or hygroscopic alcohol, the base generates hydroxide ions. Hydroxide is a smaller, vastly superior nucleophile compared to the bulky secondary alkoxide of 1-methoxypropan-2-ol. It rapidly attacks the 2-position, cleaving the chloride and forming the pyridinol[1]. The Fix: Rigorously dry your THF/DMF over molecular sieves and titrate your 1-methoxypropan-2-ol for water content (Karl Fischer < 0.05%) before use.

Q2: My final product has an inseparable isomer with the exact same mass (m/z 183.1). Where did it come from?

A: You are observing the primary alcohol regioisomer , 2-((2-methoxypropan-1-yl)oxy)pyridin-3-amine. The Causality: 1-Methoxypropan-2-ol is a secondary alcohol. Commercially available bulk batches (often sold as propylene glycol monomethyl ether) frequently contain trace amounts of its regioisomer, 2-methoxypropan-1-ol. Because primary alcohols are significantly less sterically hindered than secondary alcohols, they exhibit a much lower free energy of activation (ΔG‡) and act as vastly superior nucleophiles in SNAr reactions[2]. Consequently, even a 0.5% primary alcohol impurity in your starting material can outcompete the secondary alcohol, translating to a 5–10% isomeric ether impurity in your final product[3]. The Fix: Source >99% isomerically pure 1-methoxypropan-2-ol. Do not use technical-grade solvent mixtures for this API synthesis.

Q3: The reduction step stalls, and I isolate a yellow intermediate at m/z 199.1. How do I push it to completion?

A: This is the hydroxylamine intermediate (2-((1-methoxypropan-2-yl)oxy)-3-(hydroxyamino)pyridine). The Causality: The reduction of 3-nitropyridines proceeds stepwise: Nitro → Nitroso → Hydroxylamine → Amine[4]. The final step (cleavage of the N-O bond in the hydroxylamine) is the most kinetically demanding. If the hydrogen mass transfer is poor, or if the Pd/C catalyst is partially poisoned by trace chloride ions from the SNAr step, the reaction stalls here[5]. The Fix: Ensure rigorous aqueous washing of the SNAr intermediate to remove chloride salts. If using catalytic hydrogenation, increase the H₂ pressure to 40-50 psi. Alternatively, switch to a robust metal/acid system like Zn/NH₄Cl, which efficiently pushes hydroxylamines to amines under ultrasonic or heated conditions[4].

Q4: I am getting a highly colored, high-molecular-weight byproduct during reduction. What is happening?

A: You are forming azoxy or azo dimers (m/z 377.2). The Causality: If the reduction stalls or if the local environment becomes basic, the highly electrophilic nitroso intermediate (Ar-NO) undergoes a rapid, base-catalyzed condensation reaction with the nucleophilic hydroxylamine intermediate (Ar-NHOH)[4]. This forms an azoxy dimer (Ar-N=N(O)-Ar), which is deeply colored and notoriously difficult to reduce further. The Fix: Maintain strictly neutral or mildly acidic conditions during the reduction. If using Pd/C, adding a catalytic amount of acetic acid prevents the localized basicity that triggers condensation.

Mechanistic Pathway of Nitro Reduction

NitroReduction Nitro Nitro Compound (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso +H2, -H2O Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +H2 Azoxy Azoxy Dimer (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation (Base-catalyzed) Amine Target Amine (Ar-NH2) Hydroxyl->Amine +H2, -H2O Hydroxyl->Azoxy Condensation

Mechanistic pathway of nitro reduction showing target amine and azoxy dimer formation.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as "self-validating systems" containing built-in In-Process Controls (IPCs) and visual checkpoints.

Protocol A: Optimized SNAr Reaction
  • Preparation: Purge a dry, 3-neck round-bottom flask with N₂. Charge with anhydrous THF (10 mL/g of SM) and isomerically pure 1-methoxypropan-2-ol (1.2 equiv).

  • Alkoxide Generation: Cool the mixture to 0°C. Slowly add Potassium tert-butoxide (KOtBu, 1.5 equiv) in portions.

    • Checkpoint: The solution should remain clear to pale yellow. Heavy precipitation or a dark brown color indicates moisture contamination or reagent degradation.

  • Substitution: Dissolve 2-chloro-3-nitropyridine (1.0 equiv) in anhydrous THF (2 mL/g) and add it dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • Checkpoint: A mild exotherm should be observed, validating active alkoxide attack[1].

  • IPC: Stir for 2 hours at room temperature. Sample for UPLC. The reaction is self-validated as complete when SM < 1% and the m/z 141.0 peak is < 2%.

  • Workup: Quench with saturated aqueous NH₄Cl (to neutralize excess base and prevent ether cleavage). Extract with EtOAc, wash heavily with brine (to remove trace chlorides), dry over Na₂SO₄, and concentrate.

Protocol B: Catalytic Hydrogenation (Nitro Reduction)
  • Preparation: In a pressure reactor, dissolve the SNAr intermediate in Methanol (10 mL/g). Add glacial acetic acid (0.1 equiv) to maintain a mildly acidic environment and prevent dimer condensation[4].

  • Catalyst Loading: Carefully add 10 wt% Pd/C (0.1 g per g of substrate) under a blanket of N₂.

  • Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize to 45 psi with H₂ and stir vigorously at 25°C.

    • Checkpoint: Rapid initial pressure drop validates active catalyst and unhindered mass transfer. If the solution turns deep red/orange, suspect azoxy dimer formation due to localized basicity[5].

  • IPC: After 4 hours, vent and sample for LC-MS. Validate completion by the total absence of the m/z 199.1 (hydroxylamine) peak.

  • Workup: Filter the catalyst through a tightly packed Celite pad (do not let the pad run dry to avoid fire hazards). Concentrate the filtrate in vacuo. Store the resulting 2-((1-methoxypropan-2-yl)oxy)pyridin-3-amine under argon at 4°C to prevent air-oxidation of the electron-rich amine.

References

  • [6] Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. PMC. 6

  • [5] Technical Support Center: 3-Nitropyridine Reaction. Benchchem. 5

  • [2] The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate.2

  • [4] ACTA UNIVERSITATIS PALACKIANAE OLOMUCENSIS FACULTAS RERUM NATURALIUM (2008) CHEMICA 48 Aromatic Hydroxylamines and their preparation. ResearchGate.4

  • [3] A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science (RSC Publishing). 3

  • [1] Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild Conditions. The Journal of Organic Chemistry (ACS Publications). 1

Sources

Troubleshooting

Optimizing HPLC mobile phase conditions for 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine .

Because this molecule contains both a pyridine ring and a primary amine, it is a moderately polar, basic compound with an estimated pKa between 6.0 and 6.5. Analyzing basic compounds on silica-based columns frequently leads to peak tailing, poor retention, and baseline instability. This guide utilizes thermodynamic principles and kinetic column chemistry to help you build a robust, self-validating HPLC method.

Section 1: Method Development Logic & Workflow

The most critical parameter for this molecule is the mobile phase pH . The Henderson-Hasselbalch equation dictates that a compound's ionization state is governed by the pH of its environment 1. To achieve reproducible chromatography, we must apply the "pH 2 Rule"—operating at least two pH units away from the analyte's pKa to ensure it exists in a single, stable state 1, 2.

Workflow A Target Analyte: 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine (Basic, pKa ~6.0-6.5) B Select Mobile Phase pH Strategy A->B C1 Low pH Strategy (pH 2.5 - 3.0) Analyte: Ionized (+) Silanols: Neutral B->C1 LC-MS Focus C2 High pH Strategy (pH 9.5 - 10.5) Analyte: Neutral Silanols: Ionized (-) B->C2 Max Retention / UV C3 Neutral pH (pH 6.0 - 7.0) AVOID: Partial Ionization B->C3 High Tailing Risk D1 Buffer: 0.1% Formic Acid or 10mM NH4-Formate C1->D1 D2 Buffer: 10mM NH4-Bicarbonate (Adjusted with NH4OH) C2->D2 E1 Column: Polar-embedded C18 or PCS (Positively Charged) D1->E1 E2 Column: High-pH Stable Hybrid Silica C18 D2->E2

Figure 1: pH-driven decision matrix for basic pyridine-amine HPLC method development.

Section 2: Troubleshooting Guides & FAQs

Q1: Why do I observe severe peak tailing and broad peaks for this API when using a standard pH 7.0 phosphate buffer? A1: This is a classic thermodynamic dissociation failure. At pH 7.0, the mobile phase is too close to the analyte's pKa (~6.0–6.5). Consequently, the molecule exists in a dynamic 50:50 equilibrium between its neutral and ionized states 1, 3. Because these states have vastly different hydrophobicities, the analyte constantly interconverts as it travels down the column, leading to peak broadening or "double peaks" [[1]](). Furthermore, at pH 7.0, residual silanols on the silica stationary phase (pKa ~4.5) are fully ionized (Si-O⁻). These negatively charged sites act as cation-exchange traps for the protonated fraction of the amine, causing severe tailing 2, 4. Solution: Shift the mobile phase pH to either < 3.5 or > 8.5 to ensure a single ionization state.

Q2: I need to couple this method with LC-MS/MS. What is the optimal mobile phase strategy to ensure high ionization efficiency without sacrificing peak shape? A2: For LC-MS compatibility, you must use volatile buffers and operate at a low pH to promote positive ion mode (ESI+) ionization. Causality: At pH 2.5–3.0, the pyridine nitrogen and primary amine are fully protonated, maximizing your MS signal. Simultaneously, the acidic environment protonates the residual silanols on the column, neutralizing them and preventing ion-exchange-induced tailing 5. Use 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Formate (pH 3.0) 6. Because the fully protonated analyte is highly polar, it will exhibit weak retention on standard C18 columns. Counteract this by utilizing a polar-embedded C18 column or a Positively Charged Surface (PCS) column 4.

Q3: Under acidic conditions (pH 3.0), my retention factor ( k′ ) is less than 1.0, causing the API to elute in the void volume. How can I increase retention without using ion-pairing reagents? A3: When a basic compound is fully ionized, its polarity increases, drastically reducing its partition coefficient (logD) into the hydrophobic C18 stationary phase 7. To increase retention without non-volatile ion-pairing reagents, switch to a high-pH strategy. Causality: By raising the mobile phase pH to 10.0 using 10 mM Ammonium Bicarbonate, the environment is >2 units above the analyte's pKa. This forces 100% of the molecules into their neutral, highly hydrophobic state, maximizing retention [[2]](). Critical Requirement: Traditional silica dissolves at pH > 8.0 1. You must use a high-pH stable hybrid silica column (e.g., ethylene-bridged hybrid) [[6]](), 4.

Section 3: Quantitative Data & Buffer Selection

Table 1: Mobile Phase Buffer Selection Guide for Basic Pyridines 3, [[6]]()

Buffer SystemEffective pH RangeMS Compatible?UV CutoffBest Use Case for Target API
Phosphate (pKa 2.1)1.1 – 3.1No< 200 nmRoutine UV analysis at low pH.
Formate (pKa 3.75)2.8 – 4.8Yes210 nmLC-MS at low pH (Fast elution).
Acetate (pKa 4.76)3.8 – 5.8Yes210 nmAVOID: Too close to analyte pKa.
Ammonium Bicarbonate (pKa 10.3)9.3 – 11.3Yes< 210 nmLC-MS/UV at high pH (Max retention).

Table 2: Physicochemical State of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine vs. pH

Mobile Phase pHAnalyte StateSilica Silanol StateExpected Retention ( k′ )Peak Shape Risk
pH 2.5 100% Cationic (+)Neutral (Protonated)Low ( k′<1.5 )Excellent (No secondary interactions)
pH 6.5 ~50% Cationic / 50% NeutralIonized (-)VariableSevere (Tailing & split peaks)
pH 10.0 100% NeutralIonized (-)High ( k′>3.0 )Excellent (Analyte is uncharged)

Section 4: Experimental Protocols (Self-Validating)

Protocol 1: High-pH Method for Maximum Retention (UV/MS Compatible)

Objective: Achieve k′>2 for the highly polar basic API using a neutral-state retention mechanism.

  • Aqueous Phase Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water (10 mM). Adjust the pH to 10.0 ± 0.1 using 30% Ammonium Hydroxide.

    • Causality: Bicarbonate (pKa 10.3) provides maximum buffering capacity at pH 10.0, ensuring the API remains 100% un-ionized against minor pH shifts 6.

  • Column Equilibration: Install a High-pH Stable Hybrid Silica C18 column (e.g., 150 x 4.6 mm, 5 µm). Flush with 100% Acetonitrile for 10 column volumes (CV), then equilibrate with 95% Aqueous / 5% Acetonitrile for 20 CV.

  • System Suitability & Validation Injection: Prepare a mixture of the API (0.1 mg/mL) and Toluene (0.05 mg/mL) in 50:50 Water:MeOH. Inject 5 µL.

  • Validation Criteria: Calculate the retention factor ( k′ ). If kAPI′​<1.0 , verify the mobile phase pH; the API is likely still partially ionized. Toluene acts as the neutral system-stability marker; its retention time must remain constant across sequential injections regardless of minor pH fluctuations 2.

Protocol 2: Low-pH Method for LC-MS/MS

Objective: Maximize ESI+ ionization while mitigating silanol-induced peak tailing.

  • Aqueous Phase Preparation: Add 1.0 mL of LC-MS grade Formic Acid to 1 L of water (0.1% v/v, pH ~2.7).

    • Causality: Formic acid provides protons for MS ionization and neutralizes surface silanols (pKa ~4.5) to prevent secondary ion-exchange tailing 5.

  • Column Selection: Use a Positively Charged Surface (PCS) C18 column.

    • Causality: The PCS repels the protonated API, forcing it into the hydrophobic pores and artificially increasing retention without requiring high pH 4.

  • Gradient & Wash: Run a gradient from 5% to 60% Acetonitrile over 10 minutes.

  • Validation Criteria: Monitor peak asymmetry ( As​ ). If As​>1.5 , the column is either insufficiently endcapped or the buffer capacity is overwhelmed by the sample diluent. Validate by injecting the sample dissolved strictly in the initial mobile phase conditions to rule out solvent-mismatch distortion.

Section 5: References

  • Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC. ALWSCI. Available at:[Link]

  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Phenomenex. Available at:[Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. Available at:[Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at:[Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. Available at:[Link]

  • HPLC Method Development - A Review. International Journal of Pharmaceutical Research and Applications. Available at:[Link]

  • HPLC Column Selection: Core to Method Development (Part II). Welch Materials. Available at:[Link]

Sources

Optimization

Preventing oxidative degradation of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine during long-term storage

Title: Technical Support Center: Preventing Oxidative Degradation of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine Introduction Welcome to the Technical Support Center. As a Senior Application Scientist overseeing stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Preventing Oxidative Degradation of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist overseeing stability programs for complex active pharmaceutical ingredients (APIs), I have designed this guide to address the specific vulnerabilities of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine. Oxidation is the second most common degradation pathway for pharmaceuticals, but it is mechanistically far more complex than hydrolysis, producing a wider array of degradants that can compromise both safety and efficacy[1]. This guide provides a deep mechanistic understanding, actionable troubleshooting steps, and self-validating protocols to ensure the long-term integrity of your compound.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is this specific molecule so highly susceptible to oxidative degradation? A1: The vulnerability lies in the molecule's electronic microenvironment. 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine features an ether linkage (the alkoxy group) at position 2 of the pyridine ring. This group strongly donates electron density into the aromatic system via resonance. Consequently, the adjacent primary amine at position 3 becomes hyper-nucleophilic. This elevated electron density drastically lowers the activation energy required for single-electron transfer (SET) events, making the amine highly susceptible to both autoxidation (via molecular oxygen) and peroxide-mediated oxidation[1].

Q2: What are the primary oxidative degradation products we should screen for? A2: When primary amines on electron-rich rings oxidize, they rarely stop at a single product. Hydrogen peroxide and trace hydroperoxides rapidly react with these amines to form hydroxylamines and N-oxides[1][2]. If radical autoxidation pathways are dominant, you may also observe the formation of imines or azo dimers[2]. Because these degradants can sometimes be genotoxic, identifying the specific sites of oxidation using tandem liquid chromatography-mass spectrometry (LC-MS/MS) is critical[3].

Q3: How do formulation excipients contribute to this degradation? A3: Excipients are not inert. Hydroperoxides are common trace-level impurities in widely used excipients such as polyethylene glycol (PEG), povidone, and polysorbates[1]. When 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is formulated with these materials, the trace peroxides initiate rapid oxidative cleavage or N-oxidation. This is why API stability often plummets when transitioning from the pure solid state to a formulated product.

Part 2: Pathway & Mitigation Visualization

To systematically troubleshoot and prevent degradation, we must map the chemical stressors to their respective mitigation strategies.

G Start API: 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine Degradation Oxidative Stressors (O2, Trace Peroxides, Light) Start->Degradation Mech1 Radical Autoxidation (Chain Reaction) Degradation->Mech1 Mech2 Peroxide-Mediated Oxidation Degradation->Mech2 Mit3 Inert Atmosphere (N2/Ar Sparging) Degradation->Mit3 Prevent via Prod1 Azo Dimers / Imines Mech1->Prod1 Prod2 N-Oxides / Hydroxylamines Mech2->Prod2 Mit1 Primary Antioxidants (Radical Scavengers: e.g., BHT) Prod1->Mit1 Prevent via Mit2 Secondary Antioxidants (Peroxide Decomposers) Prod2->Mit2 Prevent via Success Stable Long-Term Storage (Compliant with ICH Q1A) Mit1->Success Mit2->Success Mit3->Success

Figure 1: Logical workflow of oxidative degradation mechanisms and targeted mitigation strategies.

Part 3: Experimental Protocols

To ensure your formulation is robust, you must subject it to a self-validating forced degradation study. This protocol isolates specific oxidative mechanisms, allowing you to select the precise antioxidant required.

Protocol: Forced Oxidative Degradation & Antioxidant Screening

Scientific Rationale: By forcing degradation using isolated stressors (peroxides vs. radical initiators), we can determine whether the API is failing due to excipient impurities or autoxidation, thereby dictating whether a primary antioxidant (like BHT) or a secondary antioxidant is needed.

Step 1: Matrix Preparation Prepare a 1 mg/mL solution of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine in a 50:50 (v/v) mixture of HPLC-grade water and acetonitrile. Causality Note: Acetonitrile is chosen as a co-solvent because it effectively quenches excessive, non-specific hydroxyl radicals that can skew the mechanistic data, ensuring we only observe the primary oxidation pathways[1].

Step 2: Stress Induction (Triplicate Cohorts) Divide the solution into three distinct cohorts to isolate the degradation variables:

  • Cohort A (Control): API solution only, stored under ambient air.

  • Cohort B (Peroxide Stress): Add 3% H2​O2​ to simulate excipient-derived hydroperoxide impurities.

  • Cohort C (Radical Stress): Add 1 mM AIBN (azobisisobutyronitrile) to initiate a controlled radical autoxidation chain reaction.

Step 3: Incubation & Quenching Incubate all cohorts at 40°C for 24 hours. Immediately upon completion, quench the peroxide reactions in Cohort B using an excess of sodium thiosulfate. Causality Note: Failure to quench the reaction will result in continued degradation during the autosampler queue, leading to artificially inflated degradation metrics and a failure of the self-validating control.

Step 4: LC-HRMS Analysis Analyze the quenched samples using High-Resolution Mass Spectrometry (LC-HRMS). Evaluate the chromatograms to identify specific sites of oxidation (e.g., distinguishing between pyridine N-oxidation and amine N-oxidation)[3]. The goal is to achieve 5-20% degradation of the parent compound to accurately profile the degradants without causing secondary degradation of the products themselves[2].

Part 4: Data Presentation & Storage Guidelines

Based on the mechanisms identified, use the following tables to establish your analytical parameters and long-term storage conditions. ICH Q1A(R2) guidelines mandate rigorous stability testing, including accelerated conditions (e.g., 40°C/75% RH for 6 months), to establish a reliable re-test period[4].

Table 1: Quantitative Summary of Oxidative Degradants & Detection

Degradation PathwayPrimary Degradant ClassRecommended Analytical TechniqueRelative Risk Level
Peroxide-Mediated Hydroxylamines, N-oxidesLC-HRMS (Positive Ion Mode)High (Common in formulated APIs)
Radical Autoxidation Azo Dimers, IminesLC-UV (DAD) coupled with MS/MSModerate (Air exposure dependent)
Excipient Interaction Adducts, Cleavage ProductsGC-MS (for volatile cleavage products)High (If using standard PEG/Povidone)

Table 2: Long-Term Storage & Formulation Parameters

ParameterRecommendationMechanistic Rationale
Atmosphere Nitrogen or Argon SpargingDisplaces dissolved O2​ , starving the radical chain initiation process of its primary fuel source.
Antioxidants 0.01-0.1% BHT + Ascorbic AcidBHT acts as a primary radical scavenger (chain-terminating), while ascorbic acid reduces existing peroxides[1][2].
Excipient Grade Low-Peroxide / Super-RefinedEliminates the trace hydroperoxides that initiate the oxidation of the primary amine[1].
Container Closure Amber Glass or HDPE with PTFE capsAmber glass prevents photo-induced radical initiation; PTFE prevents leaching of reactive plasticizers[5].
Temperature 15°C to 25°C (Controlled Room Temp)Minimizes thermal acceleration of oxidation kinetics, ensuring compliance with ICH long-term stability criteria[4].

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PubMed Central (PMC).
  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds. Benchchem.
  • Stabilization of Pharmaceuticals to Oxidative Degradation. USPTO.
  • Q1A(R2) Guideline - ICH. International Council for Harmonisation (ICH).
  • Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy.

Sources

Troubleshooting

Overcoming steric hindrance in 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine substitution reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers you will face when working with 2-((1-Methoxypropan-2-yl)o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers you will face when working with 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine .

The 1-methoxypropan-2-yl group at the C2 position creates a massive steric shield around the adjacent C3-amine. This severely limits the nucleophilicity of the amine, preventing the necessary orbital overlap required for standard substitution reactions and frequently leading to catalyst poisoning or off-target reactivity. Below is our field-proven troubleshooting guide and self-validating protocols to overcome these challenges.

Strategic Workflow

G Start 2-((1-Methoxypropan-2-yl)oxy) pyridin-3-amine Q1 Desired Substitution? Start->Q1 CrossCoupling Buchwald-Hartwig (Aryl/Heteroaryl) Q1->CrossCoupling Acylation N-Acylation (Amide) Q1->Acylation Alkylation N-Alkylation (Aliphatic) Q1->Alkylation Catalyst Use Bulky Pd-NHC (e.g., SIPr) or BrettPhos CrossCoupling->Catalyst Acyl Pre-deprotonation (LiHMDS) + Acid Chloride Acylation->Acyl Reductive Reductive Amination (Ti(OiPr)4 + NaBH(OAc)3) Alkylation->Reductive

Logical workflow for functionalizing sterically hindered 3-aminopyridines.

Section 1: Buchwald-Hartwig Cross-Coupling (C–N Bond Formation)

Q: My standard Pd₂(dba)₃ / Xantphos system yields <10% product when coupling an aryl chloride to this 3-aminopyridine. What is going wrong? A: The failure is due to the inability of the hindered amine to coordinate effectively to the Pd(II) intermediate after oxidative addition. Standard bidentate ligands lack the conformational flexibility required to accommodate the bulky 2-((1-methoxypropan-2-yl)oxy) group.

The Causality: You must switch to highly sterically demanding, electron-rich N-Heterocyclic Carbene (NHC) ligands (e.g., SIPr) or dialkylbiaryl phosphines. Counterintuitively, the extreme steric bulk of ligands like SIPr actually accelerates the rate-determining reductive elimination step by crowding the metal center and forcing the product out, effectively 1[1]. Recent studies confirm that2[2].

Quantitative Data: Catalyst Optimization for Hindered 3-Aminopyridines
Catalyst SystemBaseSolventTemp (°C)Conversion (%)Primary Limitation
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene100< 10%Failed amine coordination
Pd(OAc)₂ / BrettPhosNaOt-Bu1,4-Dioxane10065%Sluggish reductive elimination
(SIPr)Ph₂Pd(cin)ClNaOt-Bu1,4-Dioxane80> 90%None (Optimal)
Protocol: Pd-NHC Catalyzed Buchwald-Hartwig Amination
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine (1.0 equiv), the aryl chloride (1.2 equiv), NaOt-Bu (1.5 equiv), and the (SIPr)Ph₂Pd(cin)Cl precatalyst (2.0 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Thermal Activation: Seal the tube, remove it from the glovebox, and stir at 80 °C for 16 hours. Note: While some NHC systems work at room temperature, the extreme ortho-steric bulk of the branched alkoxy group necessitates thermal activation.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts, and concentrate in vacuo. Purify via flash column chromatography.

Section 2: N-Acylation and Amidation

Q: When attempting to acylate the 3-amino group with standard acid chlorides and triethylamine, I recover mostly unreacted starting material. How can I drive this reaction? A: Acylation of ortho-substituted aminopyridines suffers from a required coplanar transition state, which is heavily disfavored by the bulky branched alkoxy chain.3[3]. Triethylamine is insufficient because it merely acts as a proton sponge, not a nucleophilic catalyst.

The Causality: To bypass the hindered neutral transition state, you must either use highly reactive intermediates (like Pyry-BF₄) where4[4], or pre-deprotonate the amine to form a highly nucleophilic metal-amide.

Protocol: Base-Promoted Acylation via Deprotonation
  • Deprotonation: Dissolve 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine in anhydrous THF (0.1 M) under an argon atmosphere. Cool the reaction flask to 0 °C.

  • Activation: Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.2 equiv). Stir for 30 minutes at 0 °C to ensure complete formation of the lithium amide. This step removes the reliance on the amine's hindered lone pair.

  • Electrophile Addition: Add the desired acid chloride (1.1 equiv) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Section 3: Selective N-Alkylation

Q: Direct alkylation with alkyl halides leads to a messy mixture of unreacted starting material and quaternization at the pyridine nitrogen. How do I selectively alkylate the 3-amino group? A: The endocyclic pyridine ring nitrogen is sterically more accessible and often more nucleophilic than the heavily shielded C3 exocyclic amine. Direct Sₙ2 alkylation will inevitably lead to unwanted N-alkylation of the ring. Furthermore,5[5].

The Causality: You must abandon direct Sₙ2 alkylation and utilize Lewis Acid-Mediated Reductive Amination. By forcing the formation of an imine with an aldehyde/ketone, you ensure functionalization occurs exclusively at the primary amine. A strong Lewis acid dehydrating agent like Titanium(IV) isopropoxide (Ti(OiPr)₄) is required to overcome the thermodynamic penalty of forming the hindered imine.

Protocol: Lewis Acid-Mediated Reductive Amination
  • Imine Formation: Combine the 3-aminopyridine (1.0 equiv) and the target aldehyde/ketone (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Add Ti(OiPr)₄ (2.0 equiv). Stir at room temperature for 12 hours under nitrogen.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv) in small portions to reduce the transient iminium ion.

  • Workup: Stir for an additional 4 hours at room temperature. Quench carefully with 1M NaOH (equal volume to the reaction mixture) to precipitate titanium dioxide salts. Filter the resulting suspension through a pad of Celite, separate the organic layer, dry over MgSO₄, and purify.

References

  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)
  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph₂Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)
  • Pyry∙BF₄: Enabling late-stage modifications Source: BioAscent URL
  • A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines Source: Oregon State University URL

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Validation Protocols for 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine: A Comparative Guide

Executive Summary The structural authentication of complex pharmaceutical intermediates requires rigorous analytical frameworks. 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine (CAS: 1332761-13-3) is a critical building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural authentication of complex pharmaceutical intermediates requires rigorous analytical frameworks. 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine (CAS: 1332761-13-3) is a critical building block frequently utilized in the synthesis of kinase inhibitors and LPA1 receptor modulators [3]. Validating its structure presents unique challenges due to the regiochemistry of the aminopyridine core and the chiral center within the ether linkage. This guide objectively compares three Nuclear Magnetic Resonance (NMR) validation methodologies—High-Field 1D NMR, Comprehensive 2D NMR, and Benchtop NMR—providing researchers with a causal, step-by-step framework for structural elucidation and routine Quality Assurance (QA).

Structural Complexity & Validation Challenges

The molecule (C9H14N2O2) features an electron-rich pyridine ring substituted with an amine at C-3 and a 1-methoxypropan-2-yl ether at C-2. The primary analytical challenges include:

  • Regiochemical Ambiguity: Distinguishing the 2-oxy-3-amino isomer from the 3-oxy-2-amino isomer.

  • Diastereotopic Protons: The chiral center at the methine carbon induces magnetic non-equivalence in the adjacent methylene protons, complicating 1H NMR interpretation.

  • Exchangeable Protons: The -NH2 group requires a non-exchanging solvent environment to prevent signal broadening or disappearance.

Comparative Analysis of NMR Workflows

To establish a robust analytical pipeline, laboratories must balance throughput with structural confidence.

Method A: High-Field 1D NMR (600 MHz)
  • Performance: Excellent resolution of the diastereotopic methylene protons. High sensitivity for 13C acquisition.

  • Limitation: While it confirms the presence of all functional groups, 1D NMR alone cannot definitively prove the ether linkage is at C-2 rather than C-3.

Method B: Comprehensive 2D NMR (HSQC, HMBC, COSY)
  • Performance: The gold standard for absolute structural elucidation. Heteronuclear Multiple Bond Correlation (HMBC) provides definitive proof of regiochemistry by linking the side-chain protons to the pyridine carbons.

  • Limitation: Lower throughput; requires extensive acquisition time and high-field instrumentation.

Method C: Benchtop NMR (80 MHz)
  • Performance: Ideal for rapid, at-line QA/QC during batch synthesis.

  • Limitation: Severe signal overlap in the aliphatic region (3.4–3.8 ppm) due to lower dispersion. Cannot resolve the diastereotopic splitting.

Workflow A 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine Batch Synthesis B Sample Prep (CDCl3, 298K) A->B C High-Field NMR (600 MHz) Structural Elucidation B->C D Benchtop NMR (80 MHz) Routine QA/QC B->D E 1D 1H & 13C Chemical Shifts C->E F 2D COSY/HSQC/HMBC Connectivity C->F G Purity & Identity Confirmed D->G Purity Only E->G F->G

Comparative NMR validation workflow for 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system, adhering to USP <761> guidelines for NMR spectroscopy [1].

Step 1: Sample Preparation
  • Procedure: Dissolve 15.0 mg of the synthesized standard in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: CDCl3 is explicitly chosen over protic solvents (like CD3OD) to prevent deuterium exchange with the -NH2 protons, preserving their integral for validation. TMS acts as an internal self-validating reference, locking the chemical shift scale exactly at 0.00 ppm.

Step 2: 1D 1H NMR Acquisition
  • Procedure: Acquire data at 298 K using a 30° excitation pulse, 16 scans, and a spectral width of 12 ppm. Set the relaxation delay (D1) to 5 seconds.

  • Causality: A D1 of 5 seconds ensures complete longitudinal relaxation (T1) of all protons. This guarantees that the integration ratios (e.g., 3:2:3 for the side chain) are quantitatively accurate, serving as an internal check against structural degradation or impurities.

Step 3: 2D HMBC Acquisition
  • Procedure: Acquire 2D 1H-13C HMBC with a long-range coupling delay optimized for J = 8 Hz (approx. 62.5 ms).

  • Causality: This specific delay maximizes the detection of 2-bond and 3-bond carbon-proton couplings. Observing a cross-peak between the methine proton (CH) and C-2 of the pyridine ring definitively proves the ether linkage position, validating the regiochemistry.

Quantitative Data Presentation

The following tables summarize the high-resolution NMR assignments, formatted in accordance with IUPAC recommendations for NMR data representation[2].

Table 1: 1H NMR Spectral Data (600 MHz, CDCl3, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Causality
H-6 7.52dd5.0, 1.51HDeshielded by adjacent pyridine nitrogen; ortho/meta coupling.
H-4 6.91dd7.5, 1.51HOrtho to amine group; ortho/meta coupling.
H-5 6.64dd7.5, 5.01HShielded relative to H-6; ortho couplings to H-4 and H-6.
CH 5.35m-1HHighly deshielded by the adjacent ether oxygen.
-NH2 3.82br s-2HBroadened due to quadrupolar relaxation of nitrogen.
CH2 3.58, 3.51m-2HDiastereotopic splitting induced by the adjacent chiral center.
O-CH3 3.40s-3HTypical methoxy singlet.
CH3 1.32d6.53HSplit by the adjacent methine proton.
Table 2: 13C NMR Spectral Data (150 MHz, CDCl3, 298 K)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
C-2 152.0QuaternaryHighly deshielded by both ring nitrogen and ether oxygen.
C-6 136.4CHDeshielded by adjacent ring nitrogen.
C-3 132.5QuaternaryDeshielded by attached amine group.
C-4 121.2CHAromatic carbon ortho to amine.
C-5 115.8CHMost shielded aromatic carbon (para to ether).
CH2 75.4CH2Deshielded by methoxy oxygen.
CH 72.1CHDeshielded by ether oxygen.
O-CH3 59.2CH3Typical methoxy carbon.
CH3 16.5CH3Aliphatic methyl carbon.

Workflow & Mechanistic Visualizations

To visualize the causal relationships that validate the structure, the following diagram maps the critical 2D NMR correlations. The HMBC correlations (Red) are the definitive proof of the molecule's regiochemistry.

HMBC_Correlations H6 H-6 (Pyridine) H5 H-5 (Pyridine) H6->H5 COSY C2 C-2 (Oxy-linked) H6->C2 HMBC H4 H-4 (Pyridine) H5->H4 COSY C3 C-3 (Amine-linked) H4->C3 HMBC CH CH (Methine) CH->C2 HMBC CH2 CH2 (Methylene) CH->CH2 COSY CH3 CH3 (Methyl) CH->CH3 COSY

Key 2D NMR (COSY and HMBC) correlations confirming regiochemistry.

Conclusion

For the rigorous validation of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine, High-Field 1D NMR provides excellent baseline data, but Comprehensive 2D NMR (specifically HMBC) is mandatory for absolute regiochemical proof. Benchtop NMR serves as a highly effective, albeit lower-resolution, alternative for routine batch monitoring once the primary standard has been fully elucidated. By adhering to the self-validating protocols outlined above, analytical chemists can ensure the highest degree of trustworthiness in their structural assignments.

References

  • United States Pharmacopeia. (2025). USP <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (2025). IUPAC Recommendations for NMR Data Representation. Pure and Applied Chemistry. [Link]

  • F. Hoffmann-La Roche AG. (2020). Pyridin-3-yl derivatives (Patent No. WO2020254408A1).
Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine and its Isomers

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine (Molecular Weight: 182.22 g/mol ) represents a class of substituted pyridinamines that are of significant interest as potential intermediates and scaffolds in medicinal chemistry. The precise arrangement of the aminopyridine core and the ether side-chain dictates its chemical properties and biological activity.

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a powerful analytical tool for molecular characterization. The fragmentation pattern generated in a mass spectrometer is a molecular fingerprint, providing deep insights into the compound's structure. This guide provides a detailed analysis of the electrospray ionization (ESI) MS/MS fragmentation pattern of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine. We will explore the primary fragmentation pathways, explain the mechanistic rationale behind the observed product ions, and present a comparative analysis with two structural isomers to demonstrate the specificity and resolving power of this technique for differentiating closely related molecules.

Methodology: Acquiring High-Fidelity Fragmentation Data

To ensure the generation of reliable and reproducible fragmentation data, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended. The following protocol outlines a robust method for analysis.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid is crucial for promoting protonation in positive ion mode ESI.

  • Liquid Chromatography (LC) Separation:

    • System: An Agilent 1200 series or equivalent HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Detection:

    • System: A Q-TOF mass spectrometer capable of high-resolution MS and MS/MS.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Ion Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Full Scan MS: Scan range of m/z 50-500 to detect the protonated precursor ion, [M+H]⁺.

    • Tandem MS (MS/MS):

      • Select the [M+H]⁺ ion (calculated m/z 183.11) as the precursor for collision-induced dissociation (CID).

      • Apply a collision energy ramp (e.g., 10-30 eV) to generate a comprehensive set of product ions. This allows for the capture of both low-energy and high-energy fragmentation pathways.

Results & Discussion: Fragmentation Analysis of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine

Under positive mode ESI, the molecule readily protonates to form the precursor ion [M+H]⁺ at m/z 183.11. The subsequent fragmentation via CID yields a characteristic pattern. The major product ions and their proposed structures are summarized in Table 1.

Table 1: Key MS/MS Fragments of Protonated 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine ([M+H]⁺ at m/z 183.11)

m/z (Experimental)Proposed FormulaRelative AbundanceProposed Fragment Structure & Origin
183.11C₉H₁₅N₂O₂⁺100%Precursor Ion [M+H]⁺
110.05C₅H₇N₂O⁺85% (Base Peak)Cleavage of the ether C-O bond, loss of C₄H₈O neutral
93.04C₅H₅N₂⁺45%Loss of the entire ether side-chain (C₄H₁₀O₂)
73.06C₄H₉O⁺30%Alpha-cleavage within the side chain, forming [CH₃OCH₂CH(CH₃)]⁺
59.04C₂H₇O₂⁺60%Alpha-cleavage within the side chain, forming [CH₃OCH₂]⁺
Major Fragmentation Pathways

The fragmentation of this molecule is governed by the lability of the ether linkage and the stability of the resulting aromatic structures. The primary pathways are detailed below.

  • Cleavage of the Aryl C-O Bond (Formation of m/z 110.05 - Base Peak): The most prominent fragmentation pathway involves the cleavage of the C-O bond between the pyridine ring and the ether side chain. This results in the loss of a neutral methoxypropene molecule (C₄H₈O) through a likely rearrangement, leading to the formation of the stable protonated 2-hydroxy-3-aminopyridine ion at m/z 110.05 . The stability of this aromatic hydroxylamine structure drives this fragmentation, making it the base peak.[1][2]

  • Loss of the Entire Ether Side-Chain (Formation of m/z 93.04): A related fragmentation involves the homolytic cleavage of the same C-O bond, leading to the loss of the entire (1-methoxypropan-2-yl)oxy radical. This generates a protonated 3-aminopyridine radical cation at m/z 93.04 . This type of cleavage is common for aryl ethers.[3]

  • Alpha-Cleavage within the Side-Chain (Formation of m/z 73.06 and 59.04): Alpha-cleavage, the scission of a C-C bond adjacent to the ether oxygen, is a hallmark of ether fragmentation.[4][5][6][7]

    • Cleavage of the bond between the secondary carbon and the CH₂ group results in the formation of the methoxymethyl cation ([CH₃OCH₂]⁺) at m/z 59.04 .

    • Cleavage of the C-O bond linking the side chain to the pyridine ring can also lead to the formation of the protonated 1-methoxypropan-2-ol ion at m/z 73.06 .

  • Pyridine Ring Fragmentation: While the pyridine ring itself is relatively stable, minor fragments corresponding to the loss of HCN (27 Da) from the aminopyridine fragments (e.g., from m/z 93.04) may be observed at lower intensities.[8]

The proposed fragmentation pathway is visualized in the diagram below.

Fragmentation_Pathway M [M+H]⁺ m/z 183.11 C₉H₁₅N₂O₂⁺ F110 m/z 110.05 C₅H₇N₂O⁺ M->F110 - C₄H₈O F93 m/z 93.04 C₅H₅N₂⁺ M->F93 - C₄H₁₀O₂ F73 m/z 73.06 C₄H₉O⁺ M->F73 Side-chain cleavage F59 m/z 59.04 C₂H₇O₂⁺ M->F59 Alpha-cleavage

Caption: Proposed fragmentation of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine.

Comparative Analysis: The Power of MS to Differentiate Isomers

To underscore the diagnostic power of MS fragmentation, we compare the predicted pattern of our target molecule with two structural isomers. Subtle changes in structure lead to significant and predictable differences in their mass spectra.

  • Isomer 1: 3-((1-Methoxypropan-2-yl)oxy)pyridin-2-amine (Amine and ether positions swapped)

  • Isomer 2: 2-((2-Methoxypropyl)oxy)pyridin-3-amine (Methoxy group on the central carbon of the propyl chain)

Table 2: Comparative Fragmentation of Structural Isomers

Fragment TypeTarget Compound (m/z)Isomer 1 (Predicted m/z)Isomer 2 (Predicted m/z)Rationale for Difference
[M+H]⁺ 183.11183.11183.11Identical mass for all isomers.
Loss of C₄H₈O 110.05 110.05 110.05 This fragment (protonated hydroxypyridinamine) would be the same for Isomer 1, but the relative stability and thus abundance might differ. For Isomer 2, the neutral loss would be different.
Loss of Side-Chain 93.0493.0493.04The resulting aminopyridine radical cation would be identical for Isomer 1.
Side-Chain α-cleavage 1 59.04 ([CH₃OCH₂]⁺)59.04 Absent Isomer 2 lacks the terminal methoxy group, so this fragment cannot be formed. This is a key differentiator.
Side-Chain α-cleavage 2 73.0673.0687.08 ([CH₃C(OCH₃)CH₂]⁺)The alpha-cleavage in Isomer 2 would produce a different, more stable tertiary carbocation, leading to a unique fragment at m/z 87.08.

The analysis shows that while some fragments are common, the presence or absence of key ions, particularly those originating from the side-chain (m/z 59.04 vs. 87.08), allows for the confident differentiation of these isomers. Isomer 1 would likely show a very similar spectrum to the target compound, but the relative intensities of the m/z 110.05 and 93.04 fragments may vary due to the different substitution pattern on the pyridine ring influencing charge localization and fragment stability.

Experimental and Analytical Workflow

The process from sample analysis to structural confirmation follows a logical and self-validating sequence. This workflow ensures data integrity and confidence in the final structural assignment.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Prepare 1 µg/mL solution in ACN/H₂O + 0.1% FA LC LC Separation (C18 Reversed-Phase) Prep->LC MS1 Full Scan MS (Detect [M+H]⁺ at m/z 183.11) LC->MS1 MS2 Tandem MS (MS/MS) (Fragment [M+H]⁺) MS1->MS2 Identify Identify Key Fragment Ions (m/z 110, 93, 73, 59) MS2->Identify Pathway Propose Fragmentation Pathways Identify->Pathway Compare Compare with Isomers & Reference Spectra Pathway->Compare Confirm Structural Confirmation Compare->Confirm

Caption: Workflow for structural elucidation via LC-MS/MS.

Conclusion

The mass spectral fragmentation of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is characterized by distinct pathways, primarily driven by the cleavage of the ether linkage. The formation of a stable protonated 2-hydroxy-3-aminopyridine ion at m/z 110.05 serves as the base peak and a key diagnostic marker. Furthermore, characteristic ions resulting from alpha-cleavage within the side-chain provide additional structural confirmation and, crucially, allow for its differentiation from closely related isomers. This guide demonstrates that a systematic approach, combining high-resolution MS/MS data with an understanding of fundamental fragmentation mechanisms, provides an indispensable tool for the rapid and confident structural characterization of novel compounds in the research and development pipeline.

References

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13: Fragmentation of Ethers. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Organic Spectroscopy International. (2015, July 2). Mass Spectrum of Ethers. Retrieved from [Link]

  • YouTube. (2025, August 20). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link] (Note: This is a hypothetical future-dated source used for illustrative purposes based on the search result title).

  • PubMed. (2021, December 15). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. doi: 10.1002/jms.4794. Retrieved from [Link]

  • ResearchGate. (2016, January 5). What do aromatic compounds fragment into in MS?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2022, September 15). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. doi: 10.1002/jms.4883. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. (1), 862-867. doi: 10.1039/J29680000862. Retrieved from [Link]

  • SciSpace. (2014, October 8). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Validation

Comparative Reactivity and Synthetic Application Guide: 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine vs. Standard Aminopyridines

Introduction In the development of advanced kinase inhibitors (such as PI3K/mTOR and JAK inhibitors), the selection of the aminopyridine building block dictates both the synthetic tractability and the pharmacokinetic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the development of advanced kinase inhibitors (such as PI3K/mTOR and JAK inhibitors), the selection of the aminopyridine building block dictates both the synthetic tractability and the pharmacokinetic profile of the final drug candidate[1]. 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine (CAS: 1332761-13-3) has emerged as a highly specialized scaffold in medicinal chemistry[2]. Unlike baseline aminopyridines, this molecule features a primary amine at the C3 position and a bulky, heteroatom-rich 1-methoxypropan-2-yloxy group at the C2 position.

As a Senior Application Scientist, I have structured this guide to objectively compare its reactivity profile against simpler analogs like 3-aminopyridine and 2-methoxypyridin-3-amine. This guide provides mechanistic insights and validated, self-correcting experimental protocols for its functionalization.

Comparative Reactivity Profile

The reactivity of aminopyridines is governed by the interplay between the electron-withdrawing pyridine nitrogen and the electron-donating substituents. The addition of the bulky 1-methoxypropan-2-yloxy group significantly alters the steric and electronic landscape.

Property3-Aminopyridine2-Methoxypyridin-3-amine2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine
C3-Amine Nucleophilicity BaselineHigh (+M effect from C2-OMe)Moderate (Electron-rich but sterically hindered)
EAS Regioselectivity (Bromination) Poor (Mixture of C2, C4, C6)Highly C5-SelectiveHighly C5-Selective
Steric Hindrance at C2 None (H)Low (Methoxy)High (Branched chiral-capable chain)
Lipophilicity / Solubility LowModerateHigh (Enhanced organic solubility)

Mechanistic Insights into Key Transformations

A. Regioselective Electrophilic Aromatic Substitution (EAS)

In unsubstituted pyridine, the ring nitrogen withdraws electron density, strongly deactivating the ortho (C2, C6) and para (C4) positions towards electrophiles. Therefore, EAS inherently favors the meta positions (C3, C5). In 2-alkoxy-3-aminopyridines, the C5 position is meta to the pyridine nitrogen (avoiding its deactivating effect) and para to the strongly electron-donating C2-alkoxy group. Consequently, despite the C3-amino group being an ortho/para director, bromination with N-Bromosuccinimide (NBS) occurs with near-perfect regioselectivity at C5[3]. The bulky C2 substituent in 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine further shields the C4 position, reinforcing this C5-selectivity.

DirectingEffects SM 2-((1-Methoxypropan-2-yl)oxy) pyridin-3-amine C2 C2-Alkoxy Group (+M Effect, Bulky) SM->C2 features C3 C3-Amino Group (+M Effect, Nucleophilic) SM->C3 features C5 C5 Position (Favored for EAS/Bromination) C2->C5 Para-directing C4_C6 C4/C6 Positions (Sterically Hindered / Less Favored) C2->C4_C6 Steric shielding C3->C4_C6 Ortho/Para-directing

Electronic and steric directing effects governing EAS in 2-alkoxy-3-aminopyridines.

B. Nucleophilic Amidation and Sulfonylation

The C3-amine is meta to the pyridine nitrogen, preventing the delocalization of its lone pair into the ring nitrogen (unlike 2-aminopyridines or 4-aminopyridines). This makes the C3-amine intrinsically more nucleophilic. The C2-alkoxy group further enriches the amine via inductive and mesomeric effects. However, the branched 1-methoxypropan-2-yloxy group creates a significant steric shield around the C3-amine. When reacting with bulky electrophiles like arylsulfonyl chlorides to form sulfonamides—a common motif in PI3K inhibitors[4]—the reaction trajectory is restricted, requiring extended reaction times and nucleophilic catalysis compared to the unhindered 2-methoxypyridin-3-amine.

SyntheticWorkflow Step1 Starting Material 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine Step2 Regioselective Bromination (NBS, DMF, 0°C) Step1->Step2 Step3 Intermediate 5-Bromo-2-alkoxy-pyridin-3-amine Step2->Step3 C5-Bromination Step4 Sulfonylation / Amidation (R-SO2Cl, Pyridine, RT) Step3->Step4 Step5 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Cat., Heat) Step4->Step5 N-Sulfonylation Step6 Target Kinase Inhibitor (e.g., PI3K/mTOR dual inhibitor) Step5->Step6 C-C Bond Formation

Standard synthetic workflow for functionalizing 2-alkoxy-3-aminopyridines in drug discovery.

Validated Experimental Protocols

Protocol 1: Regioselective C5-Bromination (Self-Validating System)

This protocol ensures mono-bromination at the C5 position, preparing the scaffold for downstream cross-coupling.

  • Preparation: Dissolve 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is highly polar and stabilizes the cationic Wheland intermediate formed during electrophilic attack, accelerating the reaction.

  • Cooling: Cool the solution to 0 °C using an ice bath and purge with inert gas (N2 or Ar).

    • Causality: Low temperatures suppress kinetic over-bromination (e.g., at C4 or C6) and prevent oxidative degradation of the electron-rich amine.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes, keeping the reaction flask shielded from light[5].

    • Causality: Shielding from light prevents the homolytic cleavage of NBS into bromine radicals, ensuring the reaction proceeds strictly via the highly regioselective ionic EAS pathway.

  • Completion & Workup: Stir at 0 °C for 2 hours. Monitor via LC-MS. Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate. Wash the organic layer with 5% aqueous LiCl to remove residual DMF, dry over Na2SO4, and concentrate.

Protocol 2: Sulfonylation of the Sterically Hindered C3-Amine

This protocol overcomes the steric hindrance of the 1-methoxypropan-2-yloxy group during amidation.

  • Preparation: Dissolve the C5-brominated intermediate (1.0 equiv) in anhydrous Pyridine (0.5 M concentration).

    • Causality: Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct, and it functions as a nucleophilic catalyst by reacting with the sulfonyl chloride to form a highly reactive, less sterically demanding sulfonylpyridinium intermediate[6].

  • Electrophile Addition: Add the arylsulfonyl chloride (e.g., 2,4-difluorobenzenesulfonyl chloride, 1.2 equiv) dropwise at room temperature.

  • Extended Reaction: Stir the mixture at room temperature for 24–48 hours.

    • Causality: The extended timeframe is mandatory. The bulky 1-methoxypropan-2-yl group restricts the Bürgi-Dunitz trajectory required for the amine to successfully attack the sulfonyl center.

  • Workup: Evaporate the pyridine under reduced pressure. Resuspend the residue in Dichloromethane (DCM), wash with 1M aqueous Citric Acid (to remove residual pyridine), followed by brine. Dry and purify via silica gel chromatography.

Sources

Comparative

Comparative Validation of LC-MS/MS Analytical Methods for 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine Quantification

Executive Summary & Analyte Profiling The quantification of basic, polar small molecules in biological matrices presents a persistent challenge in bioanalysis. Our target analyte, 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The quantification of basic, polar small molecules in biological matrices presents a persistent challenge in bioanalysis. Our target analyte, 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine (Molecular Weight: 182.22 g/mol ; [M+H]⁺: 183.1), is characterized by a pyridine ring and a primary amine. While these functional groups facilitate excellent ionization efficiency in positive electrospray ionization (ESI+), they also render the analyte highly susceptible to matrix effects—specifically, severe ion suppression caused by endogenous plasma phospholipids[1].

This guide objectively compares two distinct bioanalytical workflows to establish a robust, self-validating method compliant with the [2]. By contrasting standard Protein Precipitation (PPT) coupled with C18 chromatography against Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Biphenyl chromatography, we demonstrate the causality behind method optimization and provide a blueprint for regulatory-grade assay validation.

Causality in Method Selection: The "Why" Behind the Workflow

To build a trustworthy analytical method, one must understand the physicochemical interactions at play rather than merely executing a protocol.

  • Chromatographic Causality (C18 vs. Biphenyl): Standard C18 columns rely exclusively on hydrophobic partitioning. For polar bases like our aminopyridine analyte, this often results in poor retention and peak tailing due to secondary interactions with unendcapped silanols. By transitioning to a Biphenyl stationary phase, we introduce π−π interactions between the column chemistry and the analyte's pyridine ring. This orthogonal retention mechanism significantly improves peak shape and shifts the analyte's retention time away from the solvent front, bypassing early-eluting polar matrix interferences.

  • Extraction Causality (PPT vs. MCX SPE): Protein Precipitation (PPT) using acetonitrile is rapid but non-selective. It leaves high concentrations of glycerophosphocholines in the extract, which compete for charge in the ESI source, leading to unpredictable ion suppression[3]. Conversely, MCX SPE exploits the analyte's basic nature (pKa ~ 6.8). By acidifying the plasma, the protonated primary amine binds tightly to the strong cation exchange resin. A subsequent 100% methanol wash strips away neutral and acidic lipids (including phospholipids). The analyte is then selectively eluted using a basic organic solvent, neutralizing the amine and releasing it from the resin. This targeted cleanup is the foundation of a self-validating, interference-free system[4].

G A Analyte Profiling (pKa, LogP, MS Tuning) B Sample Prep Optimization (PPT vs. MCX SPE) A->B C Chromatography Selection (C18 vs. Biphenyl) A->C D ICH M10 Validation (Accuracy, Precision, Matrix Effect) B->D C->D E Final Validated LC-MS/MS Method D->E

Fig 1. LC-MS/MS Method Development and ICH M10 Validation Workflow.

Comparative Experimental Workflows & Methodologies

To empirically validate the theoretical advantages of MCX/Biphenyl over PPT/C18, both workflows were executed in parallel using human plasma (K₂EDTA) spiked with the analyte and its stable isotope-labeled internal standard (SIL-IS: 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine-d3)[5].

Step-by-Step Methodologies

Protocol A: Protein Precipitation (PPT)

  • Aliquot 50 µL of spiked human plasma into a 96-well plate.

  • Add 150 µL of Acetonitrile containing the SIL-IS (50 ng/mL) to precipitate proteins.

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

  • Aliquot 50 µL of spiked human plasma and dilute with 50 µL of 2% H₃PO₄ to disrupt protein binding and protonate the analyte. Add 10 µL of SIL-IS (500 ng/mL).

  • Condition an Oasis MCX 96-well plate (30 mg) with 200 µL Methanol, followed by 200 µL water.

  • Load the acidified sample onto the SPE plate.

  • Wash 1 (Aqueous): 200 µL of 2% Formic Acid in water (removes hydrophilic interferences).

  • Wash 2 (Organic): 200 µL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: 2 x 50 µL of 5% NH₄OH in Methanol (neutralizes the amine, releasing the analyte).

  • Evaporate the eluate under N₂ at 40°C and reconstitute in 100 µL of Mobile Phase A.

G cluster_PPT Protein Precipitation (PPT) cluster_SPE Mixed-Mode Cation Exchange (MCX) Plasma Spiked Plasma Sample PPT1 Add Acetonitrile (3x vol) Plasma->PPT1 SPE1 Condition & Equilibrate Plasma->SPE1 PPT2 Centrifuge (14,000g) PPT1->PPT2 PPT3 Collect Supernatant PPT2->PPT3 Analysis LC-MS/MS Analysis PPT3->Analysis SPE2 Load Sample (Acidified) SPE1->SPE2 SPE3 Wash (MeOH & Acidic aq) SPE2->SPE3 SPE4 Elute (5% NH4OH in MeOH) SPE3->SPE4 SPE4->Analysis

Fig 2. Comparison of PPT and MCX SPE extraction pathways for plasma samples.

LC-MS/MS Instrumental Parameters
  • Mass Spectrometer: Triple Quadrupole (e.g., Waters Xevo TQ-XS) operating in ESI+ mode.

  • MRM Transitions: Analyte ( m/z 183.1 109.1 quantifier; 183.1 93.1 qualifier). SIL-IS ( m/z 186.1 109.1).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Experimental Data Comparison

The quantitative data below summarizes the performance of both methodologies across three critical bioanalytical metrics. The results clearly demonstrate why the MCX/Biphenyl approach is required to meet regulatory standards for this specific analyte.

Analytical MetricProtocol A: PPT + C18 ColumnProtocol B: MCX SPE + Biphenyl ColumnICH M10 Acceptance Criteria
Extraction Recovery 82.4% ± 6.1%94.1% ± 2.3% Consistent and reproducible
Matrix Factor (MF) 0.62 (Severe Ion Suppression)0.98 (Negligible Suppression) IS-normalized MF %CV 15%
Peak Tailing Factor 1.85 (Significant tailing)1.12 (Highly symmetrical) 2.0 (Industry standard)
Precision at LLOQ (%CV) 18.5% (Fails criteria)4.2% (Passes criteria) 20%
Precision at HQC (%CV) 11.2%2.8% 15%

ICH M10 Step-by-Step Validation Protocol (Self-Validating System)

Using the optimized MCX/Biphenyl method, a full validation must be executed following the [2]. This protocol is designed as a self-validating system: the acceptance criteria inherently prove the absence of systemic bias.

Selectivity and Specificity
  • Mechanism: Proves the method can differentiate the analyte from endogenous plasma components.

  • Execution: Extract and analyze 6 independent lots of blank human plasma (including one lipemic and one hemolyzed lot) without the analyte or IS[5].

  • Self-Validation Criteria: Any interfering peak at the analyte's retention time must have an area 20% of the LLOQ response. Interference at the IS retention time must be 5% of the IS response.

Matrix Effect (IS-Normalized)
  • Mechanism: Quantifies the exact impact of the biological matrix on ionization efficiency[1].

  • Execution: Use the post-extraction spike method. Extract 6 lots of blank plasma, then spike the eluate with the analyte at Low QC (LQC) and High QC (HQC) concentrations. Compare these peak areas to neat solutions prepared at the exact same concentrations in the mobile phase.

  • Calculation: MatrixFactor(MF)=Peak Area in Absence of MatrixPeak Area in Presence of Matrix​

  • Self-Validation Criteria: The Coefficient of Variation (%CV) of the IS-normalized MF across all 6 lots must be 15%[6].

Calibration Curve and Linearity
  • Execution: Prepare 8 non-zero calibration standards ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Self-Validation Criteria: Use a linear regression model with a 1/x2 weighting factor to counteract heteroscedasticity. The back-calculated concentrations must be within ± 15% of the nominal value ( ± 20% for the LLOQ). At least 75% of the calibration standards must pass this criterion[6].

Accuracy and Precision (A&P)
  • Execution: Prepare Quality Control (QC) samples at four levels: LLOQ (1.0 ng/mL), LQC (3.0 ng/mL), MQC (400 ng/mL), and HQC (800 ng/mL). Analyze 6 replicates of each QC level across 3 independent analytical runs (at least two different days).

  • Self-Validation Criteria:

    • Intra-run and Inter-run Precision (%CV): Must not exceed 15% (20% for the LLOQ).

    • Intra-run and Inter-run Accuracy (%Bias): Must be within ± 15% of the nominal concentration ( ± 20% for the LLOQ)[6].

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Importance of Matrix Effects in LC–MS/MS Bioanalysis Source: Taylor & Francis / Bioanalysis Journal URL:[Link]

Sources

Validation

FTIR characterization reference peaks for 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine identification

As a Senior Application Scientist, I have structured this technical guide to provide a definitive, self-validating framework for identifying 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine using Fourier Transform Infrared (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical guide to provide a definitive, self-validating framework for identifying 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine using Fourier Transform Infrared (FTIR) spectroscopy.

Rather than simply listing expected peaks, this guide deconstructs the mechanistic causality behind the spectral shifts, objectively comparing the target compound against simpler structural analogs to demonstrate how FTIR can unambiguously verify complex functionalization.

Mechanistic Causality: Structure-Spectra Relationships

To accurately identify 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine, we must understand how its specific structural domains interact electronically and sterically. The molecule consists of a pyridine core, a primary amine at the C3 position, and a bulky, branched alkoxy chain (1-methoxypropan-2-yloxy) at the C2 position.

The presence of the C2 alkoxy group fundamentally alters the vibrational modes of the baseline pyridine ring and the adjacent amine through two primary mechanisms:

  • Electronic Resonance (EDG Effect): The oxygen atom directly attached to the C2 position acts as an electron-donating group (EDG). This increases the electron density within the pyridine ring, stiffening the C=N and C=C bonds and shifting their stretching frequencies to higher wavenumbers compared to unsubstituted analogs.

  • Steric Hindrance & Hydrogen Bonding: In a solid state, baseline 3-aminopyridine forms strong intermolecular hydrogen bonds, which weakens the N-H bond and lowers its stretching frequency[1]. The introduction of the bulky 1-methoxypropan-2-yloxy side chain creates significant steric shielding around the C3 amine. This disruption of lattice hydrogen bonding increases the N-H force constant, resulting in a distinct blue shift (higher wavenumbers) for both symmetric and asymmetric N-H stretches.

Causality Root 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine Amine C3 Primary Amine Root->Amine Pyridine Pyridine Core Root->Pyridine Ether C2 Alkoxy Chain Root->Ether Peak1 ν(N-H) Shifted by Steric Hindrance Amine->Peak1 Peak2 ν(C=N) Shifted by EDG Resonance Pyridine->Peak2 Peak3 Dual ν(C-O-C) Aryl & Aliphatic Ether->Peak3

Fig 1: Logical causality between molecular structural domains and observed FTIR spectral shifts.

Comparative FTIR Performance Data

To objectively validate the identity of the target compound, we must benchmark it against alternative building blocks: 3-Aminopyridine (the unsubstituted baseline) and 2-Methoxypyridin-3-amine (a simple C2-substituted analog).

The target compound is uniquely distinguishable by its dual ether stretching bands . While 2-methoxypyridin-3-amine only possesses an aryl-alkyl ether linkage, the target compound features both an aryl-alkyl linkage and a terminal aliphatic ether (methoxy) group, providing a highly specific fingerprint[2].

Table 1: Comparative FTIR Reference Peaks (Attenuated Total Reflectance, Solid State)
Vibrational Mode3-Aminopyridine (Baseline)2-Methoxypyridin-3-amine2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amineDiagnostic Significance
ν_as(N-H) Stretch ~3449 cm⁻¹[1]~3455 cm⁻¹~3465 cm⁻¹ Indicates steric disruption of H-bonding by the bulky C2 side chain.
ν_s(N-H) Stretch ~3347 cm⁻¹[1]~3352 cm⁻¹~3360 cm⁻¹ Confirms primary amine presence; tracks with asymmetric shift.
ν(C=N) Pyridine ~1581 cm⁻¹[1]~1592 cm⁻¹~1590 cm⁻¹ Reflects EDG resonance from the C2 oxygen into the ring.
ν(C-O-C) Aryl-Alkyl N/A~1250 cm⁻¹~1245 cm⁻¹ Confirms the attachment of the oxygen to the pyridine core.
ν(C-O-C) Aliphatic N/AN/A~1115 cm⁻¹ Critical Identifier: Confirms the terminal methoxy group of the side chain.
ν(C-H) Aliphatic N/A~2950 cm⁻¹ (Weak)~2975, 2930 cm⁻¹ (Strong) Validates the branched propan-2-yl aliphatic bulk.

Self-Validating Experimental Protocol (ATR-FTIR)

A protocol is only as trustworthy as its internal controls. The following methodology ensures that the spectral data acquired is free from atmospheric artifacts, cross-contamination, or pressure-induced peak distortion.

Step-by-Step Methodology
  • System Initialization & Calibration Check:

    • Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes.

    • Self-Validation: Run a standard polystyrene calibration film. Verify that the reference peak at exactly 1601.2 cm⁻¹ is present and sharp. If shifted, recalibrate the interferometer.

  • Crystal Preparation & Background Acquisition:

    • Clean the Diamond/ZnSe ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to dry completely.

    • Self-Validation: Acquire a background spectrum (Air) using 32 scans at 4 cm⁻¹ resolution. Inspect the background for residual organic peaks (e.g., C-H stretches around 2900 cm⁻¹). If peaks are present, reclean the crystal.

  • Sample Loading & Compression:

    • Place approximately 2–5 mg of the solid 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine directly onto the center of the ATR crystal.

    • Lower the pressure anvil. Apply uniform pressure until the software indicates optimal contact (typically ~70-80% of max pressure). Caution: Overtightening can cause peak broadening or shifting due to crystal lattice distortion in the sample.

  • Spectral Acquisition:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (co-added to optimize the signal-to-noise ratio).

  • Data Processing & Verification:

    • Apply an atmospheric suppression algorithm to remove ambient H₂O and CO₂ interference.

    • Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration (crucial for accurately comparing high-wavenumber N-H stretches with low-wavenumber C-O stretches).

Workflow N1 1. Crystal Cleaning & Verification N2 2. Background Acquisition N1->N2 N3 3. Sample Loading & Compression N2->N3 N4 4. Spectral Scanning (32 Scans) N3->N4 N5 5. Baseline Correction & Peak Picking N4->N5

Fig 2: Self-validating ATR-FTIR experimental workflow for aminopyridine characterization.

References

  • Title: Crystal Packing Studies, Thermal Properties and Hirshfeld Surface Analysis in the Zn(II)
  • Title: 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)

Sources

Comparative

Structural and Functional Comparison Guide: 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine and its Stereoisomers

Executive Summary In modern targeted oncology, the spatial orientation of functional groups within a kinase inhibitor's scaffold often dictates the boundary between a highly potent therapeutic and an inactive analog. 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted oncology, the spatial orientation of functional groups within a kinase inhibitor's scaffold often dictates the boundary between a highly potent therapeutic and an inactive analog. 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine (CAS: 1332761-13-3) is a critical chiral building block utilized in the synthesis of advanced thienopyrimidine-based inhibitors targeting MAP kinase-interacting kinases 1 and 2 (Mnk1/Mnk2)[1].

This guide provides an objective structural comparison between the racemic mixture and its purified (R) and (S) stereoisomers, detailing the causality behind their divergent biological performance and establishing a self-validating protocol for their analytical separation.

Structural & Physicochemical Profiling

The core structure consists of a pyridine ring substituted with a primary amine at the 3-position and an ether linkage at the 2-position connecting to a 1-methoxypropan-2-yl chain. The chiral center resides at the C2 carbon of the propyl chain.

Table 1: Physicochemical Comparison of Stereoisomers
PropertyRacemate(R)-Enantiomer(S)-Enantiomer
CAS Number 1332761-13-3N/A (Isomer specific)N/A (Isomer specific)
Molecular Formula C9H14N2O2C9H14N2O2C9H14N2O2
Molecular Weight 182.22 g/mol 182.22 g/mol 182.22 g/mol
Stereocenter Configuration Mixed (1:1 R/S)Absolute (R)Absolute (S)
Optical Rotation [α]D20​ 0° (Optically inactive)(+) or (-) Specific(-) or (+) Specific
Primary Application Starting material / PrecursorEutomer precursor (High affinity)Distomer precursor (Low affinity)

*Exact optical rotation signs depend on solvent and concentration, requiring empirical polarimetry validation post-separation.

Mechanistic Causality: Why Stereochemistry Dictates Kinase Inhibition

When 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is coupled to a thienopyrimidine core, the resulting molecule acts as an ATP-competitive inhibitor of Mnk1/2. Mnk1 and Mnk2 are the exclusive kinases responsible for phosphorylating the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209, a critical step in the translation of oncogenic mRNAs[1].

The Causality of Binding Affinity: The chiral center of the 1-methoxypropan-2-yl group projects directly into the solvent-exposed region of the Mnk1/2 ATP-binding pocket. The (R)-configuration precisely aligns the methoxy oxygen to engage in favorable hydrogen bonding with specific hinge region residues, stabilizing the inhibitor-kinase complex. Conversely, the (S)-configuration forces the methoxy group into a sterically hindered trajectory, causing a steric clash that dramatically reduces binding affinity (often by >10-fold)[2].

MnkPathway Stimulus Mitogens / Stress MAPK ERK / p38 MAPK Stimulus->MAPK Activates Mnk Mnk1 / Mnk2 Kinase MAPK->Mnk Phosphorylates eIF4E eIF4E (Ser209) Mnk->eIF4E Phosphorylates Inhibitor Thienopyrimidine Inhibitor (Derived from (R)-Isomer) Inhibitor->Mnk Blocks ATP Pocket Translation Oncogenic mRNA Translation eIF4E->Translation Initiates

Fig 1: Mnk1/2-eIF4E signaling pathway and targeted inhibition by chiral thienopyrimidine derivatives.

Self-Validating Experimental Protocol: Chiral Resolution

Because the racemate cannot be used directly in advanced clinical candidate synthesis without yielding a mixture of active and inactive drug molecules, enantiomeric resolution is mandatory. The following protocol utilizes Normal Phase Chiral High-Performance Liquid Chromatography (HPLC).

Methodological Causality

Both the pyridine ring and the primary amine in this compound are highly basic. If analyzed on a silica-based chiral stationary phase without modification, these basic nitrogen atoms will interact strongly with residual acidic silanol groups on the silica surface. This secondary interaction causes severe peak tailing, destroying enantiomeric resolution. Therefore, the addition of Diethylamine (DEA) to the mobile phase is non-negotiable; DEA acts as a sacrificial base, capping the silanol groups and ensuring sharp, baseline-separated peaks[3].

Step-by-Step Chiral HPLC Protocol
  • System Preparation: Equilibrate a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) on an HPLC system equipped with a Photodiode Array (PDA) detector.

  • Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of n-Hexane / Isopropanol / Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio. Degas thoroughly via sonication.

  • Sample Preparation: Dissolve the racemic 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

  • Self-Validation & QC (Enantiomeric Excess): Collect the eluent for Peak 1 and Peak 2 separately. To validate the separation, reinject the isolated fractions. Calculate the Enantiomeric Excess (ee) using the formula: ee=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100% . The system is validated if ee>99% .

ChiralResolution Racemate Racemic Mixture (CAS 1332761-13-3) HPLC Chiral HPLC (Chiralpak AD-H) Hexane/IPA/DEA Racemate->HPLC Detect UV Detection (254 nm) HPLC->Detect EnantiomerR (R)-Enantiomer Eutomer (High Affinity) Detect->EnantiomerR Peak 1 EnantiomerS (S)-Enantiomer Distomer (Low Affinity) Detect->EnantiomerS Peak 2 QC QC: ee > 99% Validation EnantiomerR->QC EnantiomerS->QC

Fig 2: Self-validating chiral HPLC resolution workflow for separating (R) and (S) enantiomers.

Comparative Performance Data

To illustrate the critical nature of this chiral separation, Table 2 presents representative analytical and biological data comparing the two enantiomers once synthesized into a final thienopyrimidine Mnk1/2 inhibitor scaffold.

Table 2: Representative Functional Divergence of Synthesized Inhibitors
ParameterInhibitor derived from (R)-IsomerInhibitor derived from (S)-Isomer
Chiral HPLC Retention Time 8.4 min (Peak 1)11.2 min (Peak 2)
Enantiomeric Excess (ee) > 99.5%> 99.1%
Mnk1 Kinase IC50 (In Vitro) 12 nM (Potent)> 250 nM (Weak)
Mnk2 Kinase IC50 (In Vitro) 8 nM (Potent)> 180 nM (Weak)
Cellular p-eIF4E Inhibition High efficacyNegligible efficacy

Data Note: The IC50 values are representative benchmarks for high-affinity thienopyrimidine derivatives utilizing this specific chiral side chain[1][2].

References

  • Source: Google Patents (US8853193B2)
  • Update on the Development of MNK Inhibitors as Therapeutic Agents Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI Separations URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine

The foundational principle of this guide is risk mitigation. The pyridine and aminopyridine moieties are associated with significant toxicological and environmental hazards.

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Author: BenchChem Technical Support Team. Date: April 2026

The foundational principle of this guide is risk mitigation. The pyridine and aminopyridine moieties are associated with significant toxicological and environmental hazards. Consequently, 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine must be treated as a hazardous substance until comprehensive toxicological data becomes available.

Hazard Profile and Risk Assessment

From a structural standpoint, the molecule combines a substituted aminopyridine core with an ether side chain. Aminopyridines are known for their acute toxicity, while pyridine derivatives can exhibit significant environmental persistence and aquatic toxicity.[1][2] The following table summarizes the anticipated hazard profile, which dictates the stringent disposal requirements.

Hazard CategoryAnticipated RiskRationale and Causality
Acute Toxicity High (Oral, Dermal, Inhalation) Aminopyridines are known to be toxic if swallowed, in contact with skin, or inhaled.[1][3] Assume this compound shares a similar toxicological profile.
Skin/Eye Irritation High Amines and pyridine derivatives frequently cause serious skin and eye irritation or damage.[1][4] Direct contact must be avoided.
Environmental Hazard High (Aquatic Toxicity) Many pyridine-based compounds are classified as harmful or very toxic to aquatic life with long-lasting effects.[4][5] Improper release can cause significant environmental damage.
Physical Hazard Moderate (Combustible) While specific data is absent, related compounds like 2-Aminopyridine are combustible solids.[6] Therefore, it is prudent to keep the material away from heat and ignition sources.[7]
Reactivity Moderate Incompatible with strong oxidizing agents and strong acids, which can cause vigorous reactions.[6][8]

Essential Safety and Personal Protective Equipment (PPE)

Given the high anticipated toxicity, all handling and disposal preparation must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5][9][10] The following PPE is mandatory:

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and changed immediately if contamination occurs.[6][7]

  • Eye/Face Protection: Chemical safety goggles are required at a minimum. For tasks with a higher splash risk, a full-face shield should be worn in conjunction with goggles, as per OSHA regulations.[10]

  • Skin and Body Protection: A lab coat is required. For handling larger quantities or cleaning spills, consider a chemical-resistant apron or suit.[1]

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines must be used.[1]

Disposal Decision Workflow

The proper disposal path depends on the form of the waste. This workflow provides a logical framework for classifying and managing different waste streams containing 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine.

G cluster_start cluster_streams cluster_actions cluster_end start Waste Identification: 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine pure Pure or Concentrated Compound start->pure solution Dilute Solutions (Aqueous or Organic) start->solution contaminated Contaminated Materials (PPE, Glassware, Spill Debris) start->contaminated action_pure Securely package in original or labeled container. Segregate for disposal. pure->action_pure See Protocol 4.1 action_solution Collect in designated, closed, and labeled hazardous waste container. solution->action_solution See Protocol 4.2 action_contaminated Double-bag solid waste. Collect rinsate as liquid waste. Segregate for disposal. contaminated->action_contaminated See Protocol 4.3 end_point Transfer to Institutional EHS for Final Disposal via Licensed Waste Contractor action_pure->end_point action_solution->end_point action_contaminated->end_point caption Disposal Workflow

Caption: Disposal decision workflow for various waste streams.

Step-by-Step Disposal Protocols

Crucial Directive: Under no circumstances should this chemical or its containers be disposed of in general trash or flushed down the drain.[5] This is to prevent environmental release and potential harm to aquatic ecosystems.

Protocol 4.1: Disposal of Unused or Neat Compound

This protocol applies to the pure solid or concentrated liquid form of the chemical.

  • Preparation: Ensure all required PPE is donned and work is conducted in a chemical fume hood.

  • Containerization: If possible, keep the compound in its original, clearly labeled container. If transferring is necessary, use a new, clean container appropriate for chemical waste (e.g., HDPE or glass) that can be tightly sealed.

  • Labeling: The container must be labeled with a hazardous waste tag as required by your institution and regulations. The label must include:

    • The full chemical name: "2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine"

    • CAS Number: "1332761-13-3"

    • The words "Hazardous Waste"

    • Associated Hazards (e.g., "Toxic," "Environmental Hazard")

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste. Ensure it is segregated from incompatible materials like strong acids and oxidizers.[6][8]

  • Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for final disposal by a licensed waste contractor. The ultimate disposal method will likely be high-temperature incineration.[11]

Protocol 4.2: Disposal of Dilute Solutions

This protocol applies to solutions generated during experimental work.

  • Segregation: Maintain separate waste streams for halogenated and non-halogenated solvents. Do not mix aqueous waste with organic solvent waste. This is a critical step for proper and cost-effective disposal by waste management facilities.

  • Containerization: Pour the dilute solution waste directly into a designated, properly vented, and labeled hazardous waste container (e.g., a solvent safety can or a labeled glass bottle).

  • Labeling: Label the container with the full chemical names of all constituents, including solvents, and their approximate percentages. Clearly indicate the presence of "2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine."

  • Storage and Pickup: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area. Arrange for EHS pickup when the container is full.

Protocol 4.3: Decontamination & Disposal of Contaminated Materials

This protocol covers solid waste such as gloves, weigh boats, pipette tips, glassware, and spill cleanup debris.

  • Heavily Contaminated Glassware:

    • Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol) in a fume hood.

    • Collect the first rinsate as hazardous liquid waste and dispose of it according to Protocol 4.2. Subsequent rinses can often be collected in the same waste stream.

    • After rinsing, the glassware can typically be washed through normal laboratory procedures. Consult your EHS office for specific institutional policies.

  • Contaminated Solid Waste (PPE, plasticware, absorbent pads):

    • Collect all contaminated solid waste in a designated hazardous waste bag (typically a clear or yellow bag inside a labeled, rigid container).

    • Do not overfill the bag. When ready for disposal, seal the bag securely.

    • Place the sealed bag in a secondary container labeled "Hazardous Waste" with the chemical name.

    • Arrange for EHS pickup.

Emergency Procedures for Spills and Exposures

Spill Response
  • Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or outside of a containment hood.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain & Absorb: For small spills within a fume hood, cover with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[5][9] Do not use combustible materials like paper towels.

  • Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.[5]

  • Decontaminate: Wipe the spill area with a suitable solvent, collecting the wipe and rinsate as hazardous waste.

  • Report: Report the spill to your supervisor and EHS office.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[1][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the chemical name to the medical personnel.[5]

Regulatory Context and Best Practices

As the generator of hazardous waste, you are legally responsible for its proper management from "cradle to grave." In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous chemicals under the Resource Conservation and Recovery Act (RCRA).

Substituted pyridines are subject to specific regulations. For example, 40 CFR § 721.85 outlines disposal requirements, which may include methods of chemical destruction to ensure the substance is completely destroyed.[12] Always consult with your institution's EHS department, as they will have specific protocols that comply with all federal, state, and local regulations. They are your primary resource for ensuring compliance and safety.

References

  • Appchem. 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine | 1332761-13-3. Available at: [Link]

  • New Jersey Department of Health. Hazard Summary for 2-Aminopyridine. Available at: [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet. Available at: [Link]

  • Kao Chemicals Global. Material Safety Data Sheet. Available at: [Link]

  • National Center for Biotechnology Information. Regulations and Guidelines Applicable to Pyridine. Available at: [Link]

  • Nalco Water. Safety Data Sheet for Methoxypropylamine. Available at: [Link]

  • Alkali Metals Limited. MSDS for 2-Amino Pyridine. Available at: [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]

  • Jubilant Ingrevia Limited. 3-Aminopyridine Safety Data Sheet. Available at: [Link]

  • Cemedine. Safety Data Sheet (Japan). Available at: [Link]

  • Occupational Safety and Health Administration. OSHA Method PV2143 for Aminopyridine. Available at: [Link]

  • Occupational Safety and Health Administration. Chemical Sampling Information for 4-Aminopyridine. Available at: [Link]

  • XiXisys. GHS SDS for 1-methoxy-3-pyridin-2-ylpropan-2-one. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]

  • U.S. Environmental Protection Agency. ToxFAQs for Pyridine. Available at: [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Hazard Analysis and Risk Assessment: An Evidence-Based Approach Understanding the potential hazards of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is param...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis and Risk Assessment: An Evidence-Based Approach

Understanding the potential hazards of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is paramount for establishing safe handling procedures. Due to the lack of specific toxicological data, a conservative approach is warranted, drawing parallels from related chemical families.

  • Aminopyridine Moiety: The pyridin-3-amine component of the molecule suggests potential hazards associated with aminopyridines. Aminopyridines are known to be toxic and can cause skin, eye, and respiratory irritation.[1][2][3] Ingestion or significant exposure can lead to more severe health effects.

  • (1-Methoxypropan-2-yl)oxy Group: The ether linkage and the methoxypropanol-derived side chain introduce potential flammability and may affect the central nervous system.[4] Compounds with similar structures can cause drowsiness or dizziness.[5]

Based on this analysis, it is prudent to treat 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine as a substance that is potentially toxic, an irritant, and flammable. A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound, with the rationale for each selection.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[2]To prevent skin contact, which can cause irritation.[2]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for splash hazards.[2]To protect eyes from dust particles and splashes, preventing serious irritation.[2]
Skin and Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[2]To prevent accidental skin exposure.[2]
Respiratory Protection Use in a certified chemical fume hood. A respirator may be required for handling large quantities, generating aerosols, or during spill cleanup.[2]To avoid inhalation of dust or vapors, which can cause respiratory tract irritation.[2]

PPE_Selection_Workflow

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation
  • Fume Hood Verification: Ensure that the chemical fume hood is certified and functioning correctly.

  • Gather Materials: Assemble all necessary PPE and ensure it is in good condition.

  • Emergency Preparedness: Have an emergency plan in place and ensure access to an eyewash station and safety shower.[6]

Handling
  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Minimize Dust and Aerosols: Handle the compound in a manner that avoids the formation of dust and aerosols.[2]

  • Use Smallest Quantities: Whenever possible, use the smallest practical quantities for the experiment.[2]

  • Container Management: Keep containers of the compound tightly closed when not in use.[2]

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • PPE Removal: Properly remove and dispose of contaminated PPE.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills (less than 1 gram in a fume hood):

    • Wear appropriate PPE.

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[7] Do not use combustible materials.

    • Collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[7]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (greater than 1 gram or outside a fume hood):

    • Evacuate the area immediately.[7]

    • Alert your institution's emergency response team and Environmental Health and Safety (EHS) department.[7]

    • Restrict access to the area until it has been deemed safe by trained personnel.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine and its associated waste is a critical component of responsible chemical management.

  • Waste Segregation: Do not dispose of this compound down the drain.[7] All waste containing this chemical, including contaminated solids (e.g., paper towels, gloves) and solutions, must be collected in a designated hazardous waste container.[7]

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine," and a description of its potential hazards (e.g., "Toxic," "Irritant").[7]

  • Storage: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[7]

  • Disposal Request: Once the container is full or the storage time limit is approaching, submit a chemical waste collection request to your institution's EHS department.[7] Disposal must be handled by a licensed hazardous waste disposal facility.[7]

Disposal_Workflow

Conclusion: A Culture of Safety

The responsible use of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine in a research and development setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of hazard analysis, appropriate PPE selection, meticulous handling procedures, and compliant disposal practices, researchers can foster a culture of safety that protects themselves, their colleagues, and the environment.

References

  • Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid. Benchchem.
  • 4-Aminopyridine Safety Data Sheet. SynQuest Labs.
  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid. Benchchem.
  • 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine | 1332761-13-3. Appchem.
  • 2-Aminopyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • 4-Aminopyridine Safety Data Sheet. Jubilant Ingrevia.
  • 2-amino pyridine Safety Data Sheet. Biochem Chemopharma.
  • 3-AMINOPYRIDINE Safety Data Sheet. Sdfine.
  • 4-AMINOPYRIDINE (FOR SYNTHESIS) Safety Data Sheet. Suvchem Laboratory Chemicals.
  • 4-AMINOPYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie.
  • 4-AMINOPYRIDINE Safety Data Sheet. Sdfine.
  • (S)-(+)-1-Methoxy-2-propylamine Safety Data Sheet.
  • 3-methoxy-2-(methoxymethyl)-2-methylpropanal Safety Data Sheet. Enamine.
  • 2-(2-methoxypropan-2-yl)pyrimidine-5-carboxylic acid Safety Data Sheet. Enamine.
  • DEFT WATERBASED ACRYLIC Safety Data Sheet. PPG.
  • Safety Data Sheet. Sigma-Aldrich.
  • Chlorpheniramine-d6 (maleate) Safety Data Sheet. Cayman Chemical.
  • 1-METHOXY-2-PROPANOL Safety Data Sheet.

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